NK1 receptor antagonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C31H35F7N4O2 |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
(2R,4R)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24-,25+,27-/m1/s1 |
InChI Key |
XWNBGDJPEXZSQM-QSEFLHEVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NK1 Receptor Antagonists in the Central Nervous System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P (SP), form a critical signaling system within the central nervous system (CNS) implicated in a range of physiological and pathological processes, including emesis, pain, inflammation, and affective behaviors.[1][2] NK1 receptor antagonists, by competitively blocking the binding of Substance P, modulate these downstream pathways, offering significant therapeutic potential.[2] This document provides a comprehensive technical overview of the mechanism of action of NK1 receptor antagonists in the CNS, detailing the core signaling cascades, receptor trafficking dynamics, quantitative pharmacological data, and key experimental methodologies used in their evaluation. It is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel CNS-targeted therapeutics.
The Substance P/NK1 Receptor System: A Core CNS Pathway
Substance P: The Endogenous Ligand
Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family.[3] It is widely distributed throughout the central and peripheral nervous systems.[4] Within the CNS, the release of Substance P is induced by stressful stimuli, with the magnitude of its release being proportional to the intensity and frequency of the stimulation.[1][4] This allows for a graded response where more potent stimuli cause SP to diffuse farther from its release site, activating a greater number of neurons expressing the NK1 receptor.[1]
The Neurokinin-1 (NK1) Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR) that exhibits the highest affinity for Substance P.[5][6] Upon binding SP, the NK1 receptor primarily couples to the Gαq protein, initiating a cascade of intracellular signaling events.[6] Unlike broadly expressed neurotransmitter receptors like glutamate, the NK1 receptor is expressed by a smaller subset of neurons (approximately 5-7%) in specific CNS regions.[1][4]
CNS Distribution and Therapeutic Relevance
NK1 receptors are highly expressed in brain regions critical for regulating emotions, stress responses, and emesis.[7][8] Key areas include the area postrema and nucleus tractus solitarius, which are central to the emetic reflex.[5][7] This localization underpins the efficacy of NK1 receptor antagonists in preventing chemotherapy-induced nausea and vomiting (CINV).[5][9] Their presence in brain circuits related to affect has also driven extensive research into their potential as anxiolytic and antidepressant agents.[8][10]
Core Mechanism of Action
Competitive Antagonism at the NK1 Receptor
NK1 receptor antagonists exert their effects by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P.[2][7] This action prevents the conformational changes in the receptor necessary to activate downstream signaling pathways.[2] The therapeutic effect is dependent on the antagonist's ability to penetrate the blood-brain barrier and achieve sufficient receptor occupancy in the target CNS regions.[5]
Downstream Signaling Pathways
Activation of the NK1 receptor by Substance P initiates a well-characterized signaling cascade. The receptor-coupled Gαq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][11] These events lead to a variety of cellular responses, including the potentiation of NMDA receptors and the modulation of ion channel activity, ultimately increasing neuronal excitability.[11]
Receptor Trafficking: Internalization, Desensitization, and Resensitization
Upon binding to Substance P, the NK1 receptor undergoes rapid internalization into endosomes.[1][12][13] This process serves as a key mechanism for signal desensitization, as it reduces the number of available receptors on the cell surface.[12][14] Following internalization, the receptor can be recycled back to the plasma membrane, leading to resensitization, or targeted for degradation.[1][4][14] Desensitization can occur via phosphorylation of the receptor, a process that does not require endocytosis, whereas resensitization is dependent on endocytosis, recycling, and phosphatase activity.[14]
Quantitative Pharmacology of NK1 Receptor Antagonists
Receptor Binding Affinity and Potency
The efficacy of an NK1 receptor antagonist is closely related to its binding affinity (Ki) and functional antagonist potency (pA2). These parameters are determined through in vitro radioligand binding assays and functional assays, respectively.
Table 1: Binding Affinity and Antagonist Potency of Select Compounds
| Compound | Preparation | Assay Type | Value | Reference |
|---|---|---|---|---|
| Aprepitant (B1667566) (MK-869) | Human NK1 Receptor | Binding Affinity (Ki) | 0.1 nM | [6] |
| Compound 19 | hNK1/CHO cell membranes | Binding Affinity (Ki) | 13.0 ± 1.5 nM | [15] |
| Compound 20 | hNK1/CHO cell membranes | Binding Affinity (Ki) | 1.1 ± 0.1 nM | [15] |
| Compound 23 | hNK1/CHO cell membranes | Binding Affinity (Ki) | 3.3 ± 0.3 nM | [15] |
| Compound 19 | Guinea pig ileum | Antagonist Potency (pA2) | 6.8 ± 0.1 | [15] |
| Compound 20 | Guinea pig ileum | Antagonist Potency (pA2) | 8.3 ± 0.1 | [15] |
| Compound 23 | Guinea pig ileum | Antagonist Potency (pA2) | 7.9 ± 0.1 |[15] |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies have been instrumental in quantifying the relationship between antagonist dose, plasma concentration, and central NK1 receptor occupancy in humans.[16][17] A high level of receptor occupancy (>90%) is considered a predictor of therapeutic efficacy for CINV and was the target for trials in depression.[5][17]
Table 2: Brain NK1 Receptor Occupancy by Aprepitant in Humans
| Oral Dose (once daily) | Trough Plasma Concentration | Mean Receptor Occupancy (Striatum) | Reference |
|---|---|---|---|
| 10 mg | ~10 ng/mL | ~50% | [16][18] |
| 30 mg | Not specified | Not specified | [16][18] |
| 100 mg | ~100 ng/mL | ≥90% | [16][18] |
| 300 mg | Not specified | >90% |[16][18] |
Key Experimental Protocols
In Vitro Radioligand Binding Assay
This assay quantifies the affinity of an antagonist for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Recombinant cells (e.g., CHO or HEK293T) expressing the human NK1 receptor are grown to confluency, harvested, and homogenized to prepare a membrane fraction.[15][19]
-
Assay Buffer: A typical buffer is 50 mM Tris (pH 7.4) containing MgCl₂, protease inhibitors (e.g., bacitracin, bestatin), and bovine serum albumin (BSA).[15][19]
-
Incubation: A fixed concentration of radioligand (e.g., [³H]Substance P or ¹²⁵I-labeled SP) and varying concentrations of the antagonist are incubated with the membrane preparation.[15][19] Incubation is typically performed at 25°C for 20 minutes or 4°C for 3 hours.[15][19]
-
Non-specific Binding: Determined in parallel incubations containing a high concentration (e.g., 1-10 µM) of unlabeled Substance P.[15][19]
-
Separation and Analysis: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by scintillation counting. Data are analyzed using non-linear regression to determine the IC₅₀, from which the Ki is calculated using the Cheng-Prusoff equation.[15]
Positron Emission Tomography (PET) for Receptor Occupancy
PET is a non-invasive imaging technique used to measure receptor occupancy in the living human brain.
Detailed Methodology:
-
Radiotracer: A selective NK1 receptor radiotracer, such as [¹⁸F]SPA-RQ or [¹¹C]GR205171, is used.[16][20] These tracers readily cross the blood-brain barrier and have low non-specific binding.[17]
-
Study Design: A baseline PET scan is conducted on healthy subjects. Subsequently, subjects receive the NK1 antagonist for a specified period (e.g., 14 days). A second PET scan is performed at trough drug levels (e.g., 24 hours after the last dose).[16][18]
-
Data Acquisition and Analysis: Dynamic PET images are acquired over 90-120 minutes following radiotracer injection. Arterial blood sampling is performed to obtain an input function for kinetic modeling.[20]
-
Occupancy Calculation: Receptor occupancy is often calculated using a ratio of specific to non-specific binding regions. For the NK1 receptor, the striatum (high receptor density) and cerebellum (reference region lacking receptors) are typically used.[16][18] The percent occupancy is determined by the reduction in the striatal-to-cerebellar ratio after drug administration compared to baseline.[16]
Receptor Internalization Assay
This assay visually and quantitatively measures the translocation of NK1 receptors from the plasma membrane to intracellular compartments upon agonist stimulation.
Detailed Methodology:
-
Cell Line: A cell line stably expressing a tagged human NK1 receptor (e.g., tGFP-NK1R in SH-SY5Y cells) is used.[21]
-
Stimulation: Cells are treated with an agonist (Substance P) across a range of concentrations and for various time points (e.g., 3 minutes to 3 hours).[13][21]
-
Imaging: Cells are fixed and nuclei are stained (e.g., with DAPI). The redistribution of the fluorescently-tagged receptor from the cell membrane to intracellular vesicles is visualized and quantified using high-content imaging systems or fluorescence microscopy.[21]
-
Quantification: Image analysis algorithms measure the formation of intracellular vesicles or the decrease in membrane fluorescence to determine the extent of internalization. An EC₅₀ for the internalization process can be calculated.[21] For example, in one assay, the EC₅₀ for Substance P-induced internalization after 3 hours was approximately 1.8 x 10⁻⁸ M.[21]
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely-moving animals, providing insight into the downstream effects of NK1 receptor blockade.
Detailed Methodology:
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens).[22][23]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[22]
-
Sampling: Small molecules in the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The dialysate is collected at regular intervals.[22][23]
-
Drug Administration: The NK1 antagonist can be administered systemically (e.g., i.p. or s.c.) or locally via the probe (reverse dialysis) to assess its effect on neurotransmitter release.[24]
-
Analysis: The collected dialysate samples are analyzed using highly sensitive techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify neurotransmitter concentrations.[23]
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. tandfonline.com [tandfonline.com]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biovara.co.uk [biovara.co.uk]
- 19. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Substance P and the Neurokinin-1 Receptor in Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Substance P (SP), a neuropeptide of the tachykinin family, and its high-affinity G-protein coupled receptor, the neurokinin-1 receptor (NK1R), are pivotal players at the intersection of the nervous and immune systems.[1][2] Originally identified for their roles in pain transmission and smooth muscle contraction, the SP/NK1R system is now recognized as a critical mediator and amplifier of neuroinflammatory processes.[2][3] This system is implicated in the pathophysiology of a wide range of central nervous system (CNS) disorders, including traumatic brain injury, neurodegenerative diseases, and infections.[1][4] Activation of NK1R on resident CNS cells—such as microglia and astrocytes—and on endothelial cells of the blood-brain barrier (BBB) triggers a cascade of inflammatory events. These include glial cell activation, the release of pro-inflammatory cytokines, and increased BBB permeability, which facilitates the infiltration of peripheral immune cells into the brain parenchyma.[3][5] Consequently, targeting the SP/NK1R pathway with specific antagonists represents a promising therapeutic strategy for a variety of neuroinflammatory conditions.[2][4] This technical guide provides an in-depth overview of the SP/NK1R signaling pathways, their cellular effects within the CNS, their role in disease, and the experimental methodologies used to investigate their function.
Core Concepts: Substance P and the NK1 Receptor
Substance P is an 11-amino acid neuropeptide encoded by the TAC1 gene.[2] It is widely distributed throughout the central and peripheral nervous systems.[2][6] SP exerts its primary biological effects by binding to the NK1R, a G-protein coupled receptor.[3][6] While SP can interact with lower affinity with other tachykinin receptors (NK2R and NK3R), its most potent actions are mediated through NK1R.[2][4] The SP/NK1R system is expressed on a variety of cell types relevant to neuroinflammation, including neurons, microglia, astrocytes, endothelial cells, and peripheral immune cells like T-cells and macrophages.[2][3][4][7]
Molecular Mechanisms: SP/NK1R Signaling Pathways
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events that are fundamental to its pro-inflammatory effects.
Key Signaling Events:
-
G-Protein Activation: Upon SP binding, the NK1R undergoes a conformational change, activating associated heterotrimeric G-proteins, primarily of the Gαq/11 family.[8]
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][8] This leads to a rapid increase in cytosolic Ca2+ concentration, a key signal for many cellular processes.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
MAPK Pathway Activation: The SP/NK1R complex robustly activates the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways.
-
NF-κB Activation: These upstream signaling events converge on the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3] SP has been shown to activate NF-κB in human astrocytoma cells.[3]
This signaling cascade results in the transcription and release of numerous pro-inflammatory mediators, cellular activation, and changes in cell morphology and permeability.
Cellular Mediators of Neuroinflammation
The SP/NK1R system drives neuroinflammation by activating key resident cells of the CNS and altering the integrity of the blood-brain barrier.
Microglial Activation
Microglia, the resident immune cells of the brain, express NK1R.[3][9] Substance P is a potent activator of microglia, triggering a pro-inflammatory phenotype.[9][10]
-
Cytokine Production: SP stimulates microglia to produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10]
-
Reactive Oxygen Species (ROS): SP can induce the generation of ROS in microglia, contributing to oxidative stress.[9]
-
Chemotaxis: SP acts as a chemoattractant for microglia, promoting their migration to sites of injury or inflammation.[11] This effect is mediated through an NK1R and NADPH oxidase (NOX2)-dependent pathway.[11]
-
NK1R-Independent Pathway: Interestingly, some studies suggest that SP can potentiate microglial activation and neurotoxicity through an NK1R-independent mechanism, particularly at very low concentrations, by directly activating microglial NOX2.[12][13]
Astrocyte Activation
Astrocytes, the most abundant glial cells in the CNS, also express NK1R and are highly responsive to SP.[3][14]
-
Inflammatory Mediator Release: SP stimulates astrocytes to produce pro-inflammatory molecules, including IL-6, IL-8, and prostaglandins.[3][14]
-
Receptor Upregulation: The expression of NK1R on astrocytes can be upregulated by other inflammatory cytokines like IL-1β.[3] This creates a positive feedback loop where initial inflammation increases astrocyte sensitivity to SP, further amplifying the inflammatory cascade.[3]
Blood-Brain Barrier Disruption
A critical function of the SP/NK1R system in neuroinflammation is its ability to increase the permeability of the blood-brain barrier (BBB).[5][15]
-
Vasodilation and Permeability: SP is a potent vasodilator and increases vascular permeability.[3][15] This action is mediated by NK1R on endothelial cells, leading to endothelial cell retraction and the formation of intercellular gaps.[3][15]
-
Tight Junction Disruption: SP can disrupt the localization and distribution of tight junction proteins, such as ZO-1 and claudin-5, which are essential for maintaining BBB integrity.[16]
-
Edema Formation: The resulting increase in BBB permeability allows for the extravasation of plasma proteins and water into the brain parenchyma, leading to vasogenic edema.[5] This is a major contributor to increased intracranial pressure following traumatic brain injury.[5]
-
Immune Cell Infiltration: By breaching the BBB, SP facilitates the entry of peripheral immune cells into the CNS, further exacerbating the neuroinflammatory response.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies investigating the SP/NK1R system.
Table 1: Kinetic and Binding Parameters
| Parameter | Description | Value | Context | Source |
|---|---|---|---|---|
| Km | Michaelis constant for SP transport across an in vitro BBB model. | 8.57 ± 1.59 nM | Saturable transport of SP across bovine brain microvascular endothelial cell (BBMEC) monolayers. | [17] |
| Vmax | Maximum velocity of SP transport across an in vitro BBB model. | 0.017 ± 0.005 pmol min⁻¹ mg⁻¹ protein | Saturable transport of SP across BBMEC monolayers. | [17] |
| EC₅₀ | Half maximal effective concentration of Sar-SP (stable SP analog) for potentiating TRPV1 currents. | 0.522 ± 0.133 μM | Dose-dependent enhancement of capsaicin-induced currents in dorsal root ganglion (DRG) neurons. | |
Table 2: In Vitro Experimental Concentrations and Effects
| Cell Type | SP Concentration | Observed Effect | Source |
|---|---|---|---|
| Primary Microglia | Not specified | Stimulation of TNF-α and IL-6 release. | [9][10] |
| Primary Astrocytes | 10⁻¹⁰ - 10⁻⁸ M | Dose-dependent formation of prostaglandin (B15479496) E and thromboxane (B8750289) B2. | [14] |
| Dopaminergic Neurons | Subpicomolar & Submicromolar | Bimodal enhancement of LPS- and MPP+-induced neurodegeneration. | [13] |
| Human BMECs | Not specified | Induced secretion of TNF-α and Angiopoietin-2, leading to increased permeability. |[16] |
Table 3: ELISA Kit Performance Characteristics for Substance P Quantification
| Parameter | Kit 1 (Invitrogen) | Kit 2 (RayBiotech) | Kit 3 (Abcam) | Kit 4 (ALPCO) |
|---|---|---|---|---|
| Assay Range | 78.13 - 5,000 pg/mL | Not specified | 9.76 - 10,000 pg/mL | 9.76 - 10,000 pg/mL |
| Sensitivity | 46.88 pg/mL | Not specified | Not specified | 8.04 pg/mL |
| Sample Type | Serum, Plasma | Serum, Plasma, Cell Culture | Biological Fluids | Serum, Plasma, Saliva, Urine, Cell Culture |
| Assay Time | 2 hr 30 min | 4 hr 45 min | ~3 hours | 3 hours |
| Principle | Competitive | Competitive | Competitive | Competitive |
| Source | |[18] |[19] |[20] |
Experimental Protocols
Detailed methodologies are crucial for studying the SP/NK1R system. Below are generalized protocols for key experimental techniques based on published literature.
Immunohistochemistry (IHC) for Substance P and NK1R Detection
This protocol outlines the steps for localizing SP and NK1R proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle: IHC uses antibodies to detect the location of specific proteins in tissue sections. A primary antibody binds to the target antigen (SP or NK1R), and a secondary antibody, conjugated to an enzyme (like HRP), binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, which can be visualized by microscopy.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse FFPE sections (4-5 µm) in xylene (2-3 changes, 5 min each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 changes, 3 min each).
-
Rinse with distilled water and then Phosphate Buffered Saline (PBS).[21]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0).[21]
-
Heat in a microwave, pressure cooker, or water bath according to established lab protocols.
-
Allow slides to cool to room temperature for at least 20 minutes.[21]
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-30 minutes to block endogenous peroxidase activity.[21]
-
Rinse thoroughly with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse sections with PBS (3 changes, 5 min each).
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse sections with PBS.
-
Apply an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) and incubate according to the manufacturer's instructions (e.g., 30-45 minutes).
-
Rinse with PBS.
-
Apply a chromogenic substrate (e.g., DAB) and monitor color development under a microscope.
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Competitive ELISA for Substance P Quantification
This protocol describes the principle and a general procedure for measuring SP concentrations in biological fluids like plasma, serum, or cell culture media.
Principle: This is a competitive immunoassay. A microplate is pre-coated with a capture antibody. A known amount of biotinylated SP competes with the SP present in the sample or standard for binding to the antibody. The amount of bound biotinylated SP is inversely proportional to the amount of SP in the sample. This is detected using HRP-conjugated streptavidin and a colorimetric substrate.[23]
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer.[18] Create a serial dilution of the SP standard to generate a standard curve.[19]
-
Assay Procedure:
-
Pipette standards and samples into the appropriate wells of the pre-coated microplate.
-
Add a fixed amount of biotinylated SP (or SP-enzyme conjugate, depending on the kit) to each well.
-
Add the detection antibody (if separate from the plate coating).
-
Incubate for the specified time (e.g., 1.5 - 2.5 hours) at room temperature, allowing for competitive binding.[18]
-
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
HRP-Streptavidin Incubation: Add HRP-conjugated streptavidin to each well and incubate (e.g., 45 minutes at room temperature).[18] This binds to the biotinylated SP captured in the well.
-
Substrate Reaction:
-
Wash the plate again to remove unbound HRP-streptavidin.
-
Add TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes).[18] HRP will catalyze a color change.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[18]
-
Data Acquisition: Immediately read the optical density (OD) of each well on a microplate reader at 450 nm.[18]
-
Calculation: Plot the OD values of the standards against their known concentrations to create a standard curve. Calculate the concentration of SP in the samples by interpolating their OD values from this curve.
Calcium Imaging for NK1R Activation
This protocol outlines a method to measure changes in intracellular calcium concentration ([Ca²⁺]i) following NK1R activation in live cells.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2/AM, Fluo-4/AM). When the NK1R is activated by SP, the resulting Ca²⁺ mobilization from intracellular stores causes the dye to bind Ca²⁺, leading to a change in its fluorescent properties. This change is captured by fluorescence microscopy over time, providing a real-time readout of receptor activation.
Methodology:
-
Cell Preparation: Culture primary neurons or other NK1R-expressing cells on glass coverslips suitable for imaging.
-
Dye Loading:
-
Prepare a loading buffer containing the acetoxymethyl (AM) ester form of a calcium indicator dye (e.g., 1 µM Fura-2/AM or Fluo-8 a.m.).[24]
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C or on ice, as specified.[24] The AM ester allows the dye to cross the cell membrane.
-
Wash the cells to remove excess extracellular dye. Intracellular esterases will cleave the AM group, trapping the active dye inside the cells.
-
-
Imaging Setup:
-
Mount the coverslip onto an inverted fluorescence microscope equipped with a cooled CCD camera and a light source capable of excitation at the appropriate wavelengths.
-
-
Baseline Measurement:
-
Acquire a baseline fluorescence signal for a set period (e.g., 30-60 seconds) before stimulation to establish a stable baseline.[24]
-
-
Stimulation and Recording:
-
Perfuse the cells with a solution containing Substance P or a specific NK1R agonist (e.g., Sar-SP).
-
Continuously record fluorescent images at a defined frame rate (e.g., 1 Hz).
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm. The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Plot the change in fluorescence intensity or ratio over time.
-
Quantify the response by measuring parameters such as peak amplitude, time to peak, or the area under the curve (AUC).[24]
-
Therapeutic Implications and Future Directions
The central role of the SP/NK1R system in driving neuroinflammation makes it an attractive target for therapeutic intervention.[2][4]
NK1R Antagonists: A number of specific NK1R antagonists have been developed.[2]
-
Aprepitant (B1667566) (Emend®): This is the only NK1R antagonist currently approved by the FDA for clinical use.[2][4] Its primary indication is for the prevention of chemotherapy-induced nausea and vomiting.[25] Its water-soluble prodrug, Fosaprepitant (Ivemend®) , is available for intravenous use.[2][4]
-
Other Antagonists: Other compounds like Casopitant and Rolapitant have been investigated in clinical trials for emesis and other conditions like depression.[25]
-
Preclinical Evidence: In preclinical models, NK1R antagonists have shown significant promise. For instance, in a mouse model of neurocysticercosis, pretreatment with aprepitant completely abrogated seizure activity.[2][4] In models of TBI, NK1R antagonists reduce edema and intracranial pressure.[5]
Challenges and Opportunities: Despite strong preclinical data, translating the success of NK1R antagonists to the treatment of complex neuroinflammatory diseases in humans has been challenging.[4] This may be due to species differences in antagonist potency, the complexity of the diseases, and the need for antagonists with optimal BBB penetration and pharmacokinetic profiles.[4] However, the potential to modulate a key neuroinflammatory pathway remains a significant opportunity. Drug repurposing, such as exploring the anti-inflammatory effects of aprepitant in CNS disorders, is an active area of research.
Conclusion: Substance P and its receptor, NK1R, form a critical signaling axis that translates noxious stimuli and neuronal signals into a robust inflammatory response within the central nervous system. By activating microglia and astrocytes, and by compromising the integrity of the blood-brain barrier, the SP/NK1R system plays a fundamental role in the initiation and perpetuation of neuroinflammation. A deep understanding of its molecular pathways and cellular effects, facilitated by the experimental techniques detailed in this guide, is essential for the continued development of targeted therapies. The modulation of this pathway with NK1R antagonists holds considerable promise as a novel approach to managing a wide spectrum of debilitating neurological disorders.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury [frontiersin.org]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Role of Substance P in Ischaemic Brain Injury [mdpi.com]
- 8. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Activation of microglia by histamine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance P enhances microglial density in the substantia nigra through neurokinin-1 receptor/NADPH oxidase-mediated chemotaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Substance P exacerbates dopaminergic neurodegeneration through neurokinin-1 receptor-independent activation of microglial NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance P and astrocytes: stimulation of the cyclooxygenase pathway of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The proinflammatory peptide substance P promotes blood-brain barrier breaching by breast cancer cells through changes in microvascular endothelial cell tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. abcam.com [abcam.com]
- 20. alpco.com [alpco.com]
- 21. Prognostic Significance of Substance P/Neurokinin 1 Receptor and Its Association with Hormonal Receptors in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expression of substance P, neurokinin 1 receptor, Ki-67 and pyruvate kinase M2 in hormone receptor negative breast cancer and evaluation of impact on overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SP(Substance P) ELISA Kit - Elabscience® [elabscience.com]
- 24. Frontiers | Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells [frontiersin.org]
- 25. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
NK1 receptor antagonist pharmacophore modeling and SAR studies
An In-Depth Technical Guide to NK1 Receptor Antagonist Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of designing and developing Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, emesis, and depression.[1][2][3] Antagonizing this receptor has proven to be a successful therapeutic strategy, most notably in the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4][5] This document delves into the signaling pathways of the NK1 receptor, the pharmacophore models that define the essential features for antagonism, the structure-activity relationships (SAR) that guide lead optimization, and the detailed experimental protocols required for evaluation.
NK1 Receptor Signaling Pathways
The NK1 receptor is a Class A GPCR that, upon binding with its endogenous ligand Substance P, activates various intracellular signaling cascades.[1] Primarily, it couples to Gq and Gs heterotrimeric G proteins.[1]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is linked to cellular excitability, inflammation, and other functional responses.[6][7]
-
Gs Pathway: The receptor can also couple to Gs proteins, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[1][7]
-
MAPK/ERK Pathway: The NK1 receptor can also signal through the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK1/2). This can be initiated through G-protein dependent mechanisms involving PKC, or through β-arrestin mediated pathways following receptor internalization.[8] This pathway is crucial for regulating cell proliferation and apoptosis.[8]
NK1 receptor antagonists act by competitively binding to the receptor, preventing Substance P from initiating these downstream signals.[3][9]
Pharmacophore Modeling and SAR Studies
Pharmacophore modeling and SAR studies are synergistic approaches in drug discovery. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. SAR studies then explore how modifying the chemical structure of a compound affects its biological activity, helping to refine the pharmacophore model and optimize lead compounds.
Key Pharmacophoric Features
Several pharmacophore models have been developed for non-peptide NK1 receptor antagonists. These models generally highlight the importance of specific features for high-affinity binding.[10][11]
A typical pharmacophore model for an NK1 antagonist includes:
-
Two Aromatic/Hydrophobic Groups: These are often a substituted phenyl ring (e.g., a 3,5-bis(trifluoromethyl)phenyl group) and another aromatic ring system.[2][11] The relative spatial arrangement of these rings is critical for activity.[2]
-
A Hydrogen Bond Acceptor: This feature is often located between the two aromatic moieties.[11]
-
A Hydrogen Bond Donor: This feature contributes to the binding interaction.[10]
-
A Basic Nitrogen Center: A bridgehead basic nitrogen, often within a piperidine (B6355638) or similar scaffold, is thought to interact with an ion pair site on the receptor.[4]
Structure-Activity Relationship (SAR) Insights
SAR studies have been crucial in the development of potent and selective NK1 antagonists like aprepitant.[4][12] Key findings are summarized below.
-
Central Scaffold: Many potent antagonists utilize a central scaffold, such as a piperidine ring. This scaffold correctly orients the critical pharmacophoric groups.[4] The stereochemistry at positions C-2 and C-3 of the piperidine ring is often critical for activity.[4]
-
Aromatic Moieties:
-
A 2-methoxybenzylamino group or a 3,5-bis(trifluoromethyl)benzyl ether at position C-3 of a piperidine scaffold often confers high potency.[4][13]
-
The 3,5-bis(trifluoromethyl)phenyl group interacts favorably with residue His265 in the receptor's binding pocket.[4]
-
Removal of the trifluoromethyl groups can significantly reduce antagonist activity, highlighting their importance for the pharmacophore.[13]
-
-
Piperidine Nitrogen: Functionalizing the piperidine nitrogen to reduce its basicity has been a successful strategy to improve oral bioavailability. The introduction of a 3-oxo-1,2,4-triazol-5-yl moiety is a notable example of this approach.[4]
-
Receptor Binding Pocket: Site-directed mutagenesis and structural studies have identified several key amino acid residues in the transmembrane (TM) domains of the NK1 receptor that are crucial for antagonist binding. These include Gln165 (TM4), His197 (TM5), Phe264 (TM6), His265 (TM6), and Tyr287 (TM7).[4] Different classes of antagonists may interact with specific subsets of these residues.[4]
| Compound/Modification | Scaffold | Key Substituents | Activity (Binding Affinity) | SAR Insights |
| CP-99,994 Analog | Phenylpiperidine | 2-methoxy benzylamine | High | The methoxybenzyl group is a key interaction moiety.[4] |
| L-733,060 | Piperidine | 3,5-bistrifluoromethyl benzylether | High | Bistrifluoromethyl group enhances potency.[4] |
| Aprepitant Precursor | Piperidine | 3-oxo-1,2,4-triazol-5-yl on N | Improved oral bioavailability | Reduced basicity of the piperidine nitrogen improves pharmacokinetic properties.[4] |
| Peptide Analog 1 | Peptide | C-terminal ester with 3,5-bis(trifluoromethyl)benzyl | High NK1 antagonism | Trifluoromethyl groups are critical for antagonist pharmacophore.[13] |
| Peptide Analog 2 | Peptide | C-terminal ester without trifluoromethyl groups | Reduced NK1 antagonism | Demonstrates the importance of the electron-withdrawing groups for binding.[13] |
Experimental Protocols
Evaluating novel compounds for NK1 receptor antagonism requires a standardized set of in vitro assays. The two primary types are receptor binding assays and functional assays.
General Experimental Workflow
The process of identifying and characterizing NK1 receptor antagonists typically follows a logical progression from initial binding assessment to functional characterization.
Protocol: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
1. Materials:
-
Cell Membranes: CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1).[2]
-
Radioligand: [³H]-Substance P (e.g., ~135 Ci/mmol).[2]
-
Assay Buffer: 50 mM Tris (pH 7.4), 5 mM MgCl₂, and a cocktail of protease inhibitors (e.g., 50 μg/mL bacitracin, 10 μM captopril, 100 μM PMSF).[2]
-
Test Compounds: Serial dilutions of the antagonist to be tested.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 μM) of unlabeled Substance P.[2]
-
Apparatus: 96-well plates, liquid scintillation counter, glass fiber filters.
2. Procedure:
-
Prepare a cell membrane homogenate from confluent CHO-NK1 cells. Determine protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add in duplicates: assay buffer, a fixed concentration of [³H]-Substance P (typically at or below its Kd, e.g., 0.4 nM), and approximately 20 μg of membrane homogenate per well.[2]
-
To respective wells, add:
-
Vehicle (for Total Binding).
-
Unlabeled Substance P (for Non-specific Binding).
-
Varying concentrations of the test compound.
-
-
Incubate the plate in a shaking water bath at 25°C for 20 minutes to reach equilibrium.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis (one-site competition model).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Protocol: Functional Antagonism Assay (Aequorin Luminescence)
This assay measures the ability of an antagonist to block agonist-induced intracellular calcium mobilization, a key step in the Gq signaling pathway.
1. Materials:
-
Cell Line: CHO-K1 cell line stably co-expressing the human NK1 receptor and the calcium-sensitive photoprotein apoaequorin.[2]
-
Aequorin Charging Medium: Culture medium containing coelenterazine (B1669285) (the luminophore for aequorin).
-
Agonist: Substance P.
-
Test Compounds: Serial dilutions of the antagonist to be tested.
-
Apparatus: 96-well luminometer plate reader.
2. Procedure:
-
Culture the transfected CHO-NK1 cells to mid-log phase.
-
Charge the cells with aequorin by incubating them with coelenterazine in a suitable buffer for a defined period (e.g., 1-2 hours) in the dark.
-
Wash the cells to remove excess coelenterazine and resuspend them in assay buffer.
-
Dispense the cell suspension into a white 96-well plate.
-
Add varying concentrations of the test antagonist to the wells and pre-incubate for a set time (e.g., 15-30 minutes).
-
Place the plate in the luminometer.
-
Initiate the reaction by injecting a fixed concentration of the agonist (Substance P, typically an EC80 concentration) into each well.
-
Measure the resulting luminescence signal, which is proportional to the intracellular calcium concentration, over a period of time (e.g., 30-60 seconds).
3. Data Analysis:
-
Construct dose-response curves for Substance P in the absence and presence of different concentrations of the antagonist.
-
The antagonist will cause a rightward shift in the agonist's dose-response curve.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence).
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[2] The pA2 is a measure of the antagonist's potency.
Conclusion
The development of NK1 receptor antagonists is a prime example of successful structure-based and pharmacophore-guided drug design. A deep understanding of the receptor's signaling mechanisms, the key chemical features required for potent antagonism, and the nuanced structure-activity relationships has enabled the creation of clinically effective drugs. The experimental protocols detailed herein provide a robust framework for the identification and characterization of new chemical entities targeting the NK1 receptor. Future research may focus on developing antagonists with improved pharmacokinetic profiles, greater subtype selectivity, or the ability to target specific intracellular signaling pathways (biased antagonism), further expanding the therapeutic potential of this important drug class.
References
- 1. mdpi.com [mdpi.com]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacophore and receptor models for neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands for the Neurokinin-1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands targeting the neurokinin-1 (NK1) receptor, a key player in numerous physiological and pathological processes. This document details the binding affinities and functional potencies of these ligands, outlines experimental protocols for their characterization, and visualizes the primary signaling pathways activated upon receptor engagement.
Introduction to the Neurokinin-1 Receptor and its Endogenous Ligands
The neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary receptor for the tachykinin peptide, Substance P (SP)[1][2]. It is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of biological functions, including pain transmission, inflammation, and the regulation of mood and anxiety[2][3]. The interaction of endogenous ligands with the NK1R initiates a cascade of intracellular signaling events, making it a significant target for drug discovery and development.
The primary endogenous ligands for the NK1 receptor belong to the tachykinin family of neuropeptides. These include:
-
Substance P (SP): The most potent and highest affinity endogenous ligand for the NK1 receptor[1][3].
-
Neurokinin A (NKA) and Neurokinin B (NKB): While preferentially binding to NK2 and NK3 receptors, respectively, NKA and NKB can also bind to the NK1 receptor, albeit with lower affinity[4][5].
-
Hemokinins: Including Hemokinin-1, these peptides are also recognized as endogenous ligands for the NK1 receptor[4].
-
Endokinins: This group of peptides, including Endokinin A, B, C, and D, also exhibit affinity for the NK1 receptor[4][6].
Quantitative Analysis of Ligand-Receptor Interactions
The binding affinity and functional potency of endogenous ligands at the human NK1 receptor are crucial parameters for understanding their physiological roles and for the development of selective therapeutic agents. The following tables summarize the available quantitative data.
Table 1: Binding Affinities (Ki) of Endogenous Ligands for the Human NK1 Receptor
| Ligand | Ki (nM) | Radioligand Used | Cell Line | Reference |
| Substance P | ~0.15 | [³H]Substance P | CHO | [7] |
| Neurokinin A | ~10 | [¹²⁵I]NKA | CHO | [8][9] |
| Neurokinin B | >1000 | [³H]Substance P | - | |
| Hemokinin-1 | Not readily available | - | - | - |
| Endokinins (A-D) | Not readily available | - | - | - |
Note: The affinity of Neurokinin B for the NK1 receptor is significantly lower than for the NK3 receptor. Comprehensive and directly comparable Ki values for all endogenous ligands are not consistently available in the literature.
Table 2: Functional Potencies (EC50/pEC50) of Endogenous Ligands at the Human NK1 Receptor
| Ligand | Assay Type | EC50 (nM) | pEC50 (-logM) | Cell Line | Reference |
| Substance P | Calcium Mobilization | ~0.03 | 10.48 | CHO | [1][9] |
| Neurokinin A | Calcium Mobilization | ~0.5 | 9.3 | CHO | [1][9] |
| Neurokinin B | Neuronal Excitation | 1 | 9 | Guinea Pig Ileum | [4] |
| Hemokinin-1 | Not readily available | - | - | - | - |
| Endokinins (A-D) | Not readily available | - | - | - | - |
Note: EC50 values can vary depending on the specific assay conditions and cell system used. Data for Hemokinins and Endokinins are not as extensively reported.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of ligand-receptor interactions. Below are representative protocols for key experiments.
Radioligand Displacement Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Workflow for Radioligand Displacement Binding Assay
Caption: Workflow for a typical radioligand displacement binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P), and varying concentrations of the unlabeled competitor ligand.
-
For total binding, omit the competitor ligand. For non-specific binding, include a high concentration of an unlabeled NK1 receptor antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes a functional assay to measure the potency (EC50) of a ligand by quantifying the increase in intracellular calcium concentration following NK1 receptor activation, typically using a Fluorometric Imaging Plate Reader (FLIPR).
Workflow for Calcium Mobilization Assay
Caption: Workflow for a typical calcium mobilization assay using FLIPR.
Detailed Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) and an anion-exchange inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye[10][12].
-
-
Measurement:
-
Place the plate into a FLIPR or a similar fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for a short period.
-
Use the instrument's integrated fluidics to add the agonist ligand at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium[10][12].
-
-
Data Analysis:
-
For each concentration of the ligand, determine the peak fluorescence response above the baseline.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of a potent agonist (e.g., Substance P).
-
Plot the normalized response against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).
-
NK1 Receptor Signaling Pathways
Upon activation by an endogenous ligand, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. The primary pathways involve Gq and Gs proteins, as well as β-arrestin-mediated signaling.
Gq-Coupled Signaling Pathway
The canonical signaling pathway for the NK1 receptor is through the Gq alpha subunit.
Caption: NK1 Receptor Gq-coupled signaling pathway.
This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses[13].
Gs-Coupled Signaling Pathway
In addition to Gq, the NK1 receptor can also couple to the Gs alpha subunit.
Caption: NK1 Receptor Gs-coupled signaling pathway.
Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB, thereby modulating gene expression[1][5].
β-Arrestin-Mediated Signaling and Internalization
β-Arrestins play a crucial role in the desensitization, internalization, and signaling of the NK1 receptor.
Caption: β-Arrestin-mediated internalization and signaling of the NK1 Receptor.
Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the NK1 receptor. This phosphorylation promotes the recruitment of β-arrestins, which uncouple the receptor from G proteins, leading to desensitization. β-arrestins also act as scaffolds for various signaling proteins, such as components of the MAPK/ERK pathway, initiating a distinct wave of intracellular signaling. Furthermore, β-arrestins facilitate the internalization of the receptor into endosomes, from where it can either be recycled back to the cell surface or targeted for degradation[12][14][15].
Conclusion
The neurokinin-1 receptor is a multifaceted signaling hub activated by a family of endogenous tachykinin peptides, with Substance P being the principal ligand. The intricate interplay of these ligands with the NK1 receptor, leading to the activation of Gq, Gs, and β-arrestin pathways, underscores the complexity of tachykinin signaling. A thorough understanding of the quantitative pharmacology and the detailed experimental methodologies for studying these interactions is paramount for researchers and drug development professionals aiming to modulate NK1 receptor activity for therapeutic benefit. The information and protocols provided in this guide serve as a foundational resource for advancing research in this critical area of pharmacology.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of the human NK1 tachykinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Distribution of Neurokinin-1 Receptors in the Human Brain and Periphery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G protein-coupled receptor implicated in a wide array of physiological and pathological processes. Its extensive distribution throughout the central and peripheral nervous systems underscores its importance in functions ranging from pain transmission and mood regulation to neurogenic inflammation and emesis.[1] This technical guide provides a comprehensive overview of the NK1 receptor's distribution in human tissues, with a focus on quantitative data, detailed experimental methodologies for its study, and an exploration of its signaling pathways.
Quantitative Distribution of NK1 Receptors
The density and distribution of NK1 receptors have been quantified in various human tissues using advanced imaging and analytical techniques. Positron Emission Tomography (PET) has been instrumental in mapping the NK1 receptor in the living human brain, while autoradiography and immunohistochemistry have provided valuable data on its presence in both central and peripheral tissues.
NK1 Receptor Distribution in the Human Brain
PET studies utilizing specific radioligands such as [¹⁸F]SPA-RQ and [¹⁸F]-FE-SPA-RQ have provided detailed quantitative maps of NK1 receptor distribution in the human brain.[2][3][4] The highest concentrations are consistently observed in the striatum (caudate and putamen), with moderate levels in cortical and limbic regions, and the lowest levels in the cerebellum, which is often used as a reference region in these studies.[2][3]
| Brain Region | Binding Potential (BPND) with [¹⁸F]-FE-SPA-RQ (mean ± SD)[2] | Binding Potential (BP) with [¹⁸F]SPA-RQ[3] |
| Caudate | 3.15 ± 0.36 | 4.0 - 5.0 |
| Putamen | 3.11 ± 0.66 | 4.0 - 5.0 |
| Parahippocampal Region | 1.17 ± 0.25 | Not Specified |
| Thalamus | 0.46 ± 0.14 | Not Specified |
| Occipital Cortex | 0.94 ± 0.23 | 1.5 - 2.5 |
| Temporal Cortex | 0.82 ± 0.15 | 1.5 - 2.5 |
| Frontal Cortex | 0.76 ± 0.15 | 1.5 - 2.5 |
| Anterior Cingulate Cortex | 0.69 ± 0.16 | 1.5 - 2.5 |
| Globus Pallidus | Not Specified | Lower than Caudate/Putamen |
| Substantia Nigra | Not Specified | Lower than Caudate/Putamen |
| Amygdala | Not Specified | Widespread |
| Hippocampus | Not Specified | Widespread |
| Cerebellar Cortex | Lowest Specific Uptake | Very Low Specific Uptake |
NK1 Receptor Distribution in Human Peripheral Tissues
The NK1 receptor is widely expressed in the periphery, playing a key role in various physiological processes.[5] Its presence has been documented in the gastrointestinal tract, skin, immune cells, and the peripheral nervous system.
| Peripheral Tissue/Cell Type | Location of NK1 Receptor Expression | Method of Detection |
| Gastrointestinal Tract | Smooth muscle cells, arterioles, venules, mucosal epithelial cells, lymph nodules, myenteric and submucous neurons, interstitial cells of Cajal.[6][7][8][9] | Autoradiography, Immunohistochemistry, In Situ Hybridization |
| Skin | Keratinocytes, fibroblasts, mast cells, dermal microvascular endothelial cells.[10][11] | Immunohistochemistry, RT-PCR |
| Immune Cells | Lamina propria mononuclear cells, lymphocytes, macrophages.[7] | Immunohistochemistry, In Situ Hybridization |
| Dorsal Root Ganglion (DRG) | A subpopulation of small-diameter sensory neurons.[12][13] | Immunohistochemistry |
Experimental Protocols
Accurate and reproducible methodologies are critical for the study of NK1 receptor distribution and function. This section details the key experimental protocols cited in the literature.
Positron Emission Tomography (PET) Imaging of NK1 Receptors in the Human Brain
PET imaging with radiolabeled NK1 receptor antagonists allows for the non-invasive quantification of receptor density in the living human brain.[4]
Experimental Workflow for PET Imaging
Caption: Workflow for PET imaging of NK1 receptors.
Detailed Methodology:
-
Radioligand Preparation: Synthesize [¹⁸F]SPA-RQ or [¹⁸F]-FE-SPA-RQ with high specific radioactivity (e.g., >400 GBq/µmol).[14] Perform rigorous quality control to ensure radiochemical purity.
-
Subject Preparation: Obtain informed consent from healthy volunteers.[3] Insert intravenous cannulas for radioligand injection and potentially for arterial blood sampling.
-
PET Scan Acquisition:
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with the subject's structural MRI.
-
Define regions of interest (ROIs) on the co-registered images.
-
Apply kinetic models, such as the Simplified Reference Tissue Model (SRTM) or indirect kinetic methods, using the cerebellum as a reference region, to calculate the binding potential (BPND), a measure proportional to the density of available receptors.[2][15]
-
Immunohistochemistry (IHC) for NK1 Receptor Detection
IHC is a valuable technique for visualizing the cellular and subcellular localization of the NK1 receptor in tissue sections.
Experimental Workflow for Immunohistochemistry
Caption: Workflow for immunohistochemical detection of NK1 receptors.
Detailed Methodology:
-
Tissue Preparation:
-
Fix fresh tissue samples in 4% paraformaldehyde.[16]
-
Dehydrate the tissue through a graded series of ethanol (B145695) and clear in xylene.[16]
-
Embed the tissue in paraffin and cut sections of 5-8 µm thickness.[16]
-
-
Immunostaining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[16]
-
Perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).[16]
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol.[16]
-
Block non-specific binding sites using a blocking solution (e.g., 10% normal serum).[17]
-
Incubate the sections with a primary antibody specific for the NK1 receptor overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.[17]
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.[17]
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[17]
-
-
Visualization:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[16]
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.[16]
-
Analyze the staining pattern under a light microscope.
-
NK1 Receptor Signaling Pathways
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.[18]
NK1 Receptor Signaling Cascade
Caption: Signaling pathways activated by the NK1 receptor.
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and to some extent Gs.[18]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[19] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[19]
-
Gs Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[18]
-
MAPK/ERK Pathway: The NK1 receptor can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[20]
Following activation, the NK1 receptor is rapidly internalized into endosomes, a process that is crucial for receptor desensitization and resensitization.[1][20]
Conclusion
The widespread distribution of the NK1 receptor in both the central and peripheral nervous systems highlights its significance as a therapeutic target for a variety of disorders, including depression, anxiety, pain, and chemotherapy-induced nausea and vomiting. A thorough understanding of its localization, the methodologies for its study, and its intricate signaling pathways is paramount for the continued development of novel and effective NK1 receptor-targeted therapies. This guide provides a foundational resource for researchers and clinicians working in this dynamic field.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Visualization and quantification of neurokinin-1 (NK1) receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P and substance K receptor binding sites in the human gastrointestinal tract: localization by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P (neurokinin-1) and neurokinin A (neurokinin-2) receptor gene and protein expression in the healthy and inflamed human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the neurokinin type 1 receptor in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Neurokinin-1 receptor expression in dorsal root ganglion neurons of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Localization of the neurokinin 1 receptor on a subset of substance P-positive and isolectin B4-negative dorsal root ganglion neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PET imaging of neurokinin-1 receptors with [(18)F]SPA-RQ in human subjects: assessment of reference tissue models and their test-retest reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. bosterbio.com [bosterbio.com]
- 18. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Neurokinin-1 (NK1) Receptor Antagonists in Animal Models of Anxiety: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of neurokinin-1 (NK1) receptor antagonists as potential anxiolytic agents. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and psychopharmacology. This document details the underlying mechanism of action, summarizes key findings from various animal models of anxiety, presents quantitative data in a structured format, and outlines the experimental protocols for these models.
Introduction: The Substance P/NK1 Receptor System and Anxiety
The substance P (SP) and its high-affinity receptor, the neurokinin-1 (NK1) receptor, are integral components of the central and peripheral nervous systems.[1][2] This system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and the regulation of stress and emotional behaviors.[1][3] NK1 receptors are densely expressed in brain regions critical for processing fear and anxiety, such as the amygdala, hippocampus, and cingulate cortex.[4][5] Preclinical research suggests that the SP/NK1 system is upregulated in response to stress.[4][6] Central administration of substance P has been shown to induce anxiety-like behaviors in animal models, an effect that can be reversed by pretreatment with NK1 receptor antagonists.[1][4] This has led to the hypothesis that blocking NK1 receptors could be a novel therapeutic strategy for anxiety disorders.[1][3][7]
Mechanism of Action of NK1 Receptor Antagonists
NK1 receptors are G protein-coupled receptors (GPCRs) that, upon binding with substance P, initiate a signaling cascade.[2] NK1 receptor antagonists are competitive inhibitors that block the binding of substance P to the NK1 receptor, thereby preventing downstream signaling.[2] This blockade is thought to produce anxiolytic effects by modulating neuronal activity in key emotional circuits of the brain.[3] Furthermore, there is evidence of a significant interaction between the substance P system and the serotonergic system.[3] Preclinical studies have shown that both genetic deletion and pharmacological blockade of the NK1 receptor lead to an increased firing rate of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus and desensitization of 5-HT1A inhibitory autoreceptors, effects that are similar to those of established antidepressant and anxiolytic treatments.[3]
Preclinical Anxiety Models and Efficacy of NK1 Antagonists
Several animal models are used to evaluate the anxiolytic potential of novel compounds. NK1 receptor antagonists have demonstrated efficacy across a range of these paradigms.[7]
The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as this is considered anxiolytic-like behavior.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm). The arms emerge from a central platform (e.g., 10 x 10 cm).
-
Animals: Typically rats or mice. Gerbils are also used due to their NK1 receptor pharmacological profile being similar to humans.[8]
-
Procedure:
-
Animals are pre-treated with the test compound (NK1 antagonist) or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Each animal is placed on the central platform facing an open arm.
-
The animal is allowed to explore the maze for a fixed period, typically 5 minutes.
-
Behavior is recorded by a video camera and analyzed. Key measures include the number of entries into and the time spent in the open and closed arms.
-
An increase in the percentage of open arm entries and/or the percentage of time spent in the open arms without a significant change in the total number of arm entries (a measure of general locomotor activity) is indicative of an anxiolytic effect.[8]
-
Quantitative Data for NK1 Antagonists in the Elevated Plus Maze
| NK1 Antagonist | Species | Dose (mg/kg) | Route | Key Finding | Reference |
| GR-205171 | Gerbil | 0.3, 1.0, 5.0 | s.c. | Increased % time in open arms and % open arm entries. | [8] |
| MK-869 | Gerbil | N/A | N/A | Anxiolytic-like effects observed. | [8] |
| L-742,694 | Gerbil | N/A | N/A | Anxiolytic-like effects observed. | [8] |
| L-733,060 | Gerbil | N/A | N/A | Anxiolytic-like effects observed. | [8] |
| CP-99,994 | Gerbil | N/A | N/A | Anxiolytic-like effects observed. | [8] |
| CP-122,721 | Gerbil | N/A | N/A | Anxiolytic-like effects observed. | [8] |
| RP67580 | Mouse | N/A | N/A | Potent anxiolytic effects in wild-type mice. | [3] |
| NKP608 | Mouse | 0.001 - 10.0 | p.o. | Weak or no anxiolytic-like effect. | [9][10] |
Note: N/A indicates that specific dose ranges were mentioned as effective in the source but the exact quantitative data was not provided in the abstract.
Fear conditioning models are used to study learned fear. In these paradigms, an animal learns to associate a neutral conditioned stimulus (CS), such as a tone or a specific context, with an aversive unconditioned stimulus (US), typically a mild footshock. The subsequent presentation of the CS alone elicits a conditioned fear response, such as freezing or fear-potentiated startle.
Experimental Protocol (Contextual Fear-Potentiated Startle):
-
Apparatus: A startle chamber to measure the acoustic startle reflex and a separate conditioning chamber.
-
Animals: Gerbils are a suitable species as fear can induce foot drumming, which inhibits freezing behavior.[8]
-
Procedure:
-
Day 1 (Baseline Startle): The animal's baseline acoustic startle response is measured in the startle chamber.
-
Day 2 (Conditioning): The animal is placed in the conditioning chamber. It receives a series of unsignaled footshocks (US).
-
Day 3 (Testing): The animal is pre-treated with the NK1 antagonist or vehicle. It is then returned to the conditioning chamber (the context), and the acoustic startle response is measured. An increase in startle amplitude compared to baseline in the shock-associated context is the fear-potentiated startle (FPS). Anxiolytics are expected to reduce this potentiation.
-
A control group may be tested in a different, neutral context to ensure the fear response is specific to the conditioning environment.
-
Quantitative Data for NK1 Antagonists in Fear Conditioning Models
| NK1 Antagonist | Species | Dose (mg/kg) | Route | Model | Key Finding | Reference |
| GR-205171 | Gerbil | 0.3, 1.0, 5.0 | s.c. | Contextual FPS | Significantly attenuated contextual fear-potentiated startle. | [8] |
| L-760735 | Gerbil | 3 | N/A | Four-Plate Fear | Abolished foot drumming and increased plate crossings (re-exploration). | [11] |
| CP-99,994 | Gerbil | N/A | N/A | Shock-induced foot drumming | Produced a significant reduction in foot drumming. | [8] |
| L-760735 | Gerbil | N/A | N/A | Four-Plate Fear | Abolished foot drumming induced by the aversive apparatus. | [8] |
Note: N/A indicates data was not available in the provided search results.
The social interaction test is an ethologically based model that assesses anxiety by measuring the amount of time a rodent spends in social investigation of an unfamiliar partner.[12] A reduction in social interaction is interpreted as increased anxiety. The test can be made more sensitive to anxiolytic drug effects by conducting it under aversive conditions, such as high lighting and an unfamiliar environment.
Experimental Protocol:
-
Apparatus: An open-field arena (e.g., 60 x 60 x 35 cm).
-
Animals: Typically rats or mice. Animals are housed individually for a period before the test to increase their motivation for social interaction.
-
Procedure:
-
Animals are pre-treated with the NK1 antagonist or vehicle.
-
Pairs of weight-matched, unfamiliar male rats are placed in the arena for a 10-minute session.
-
The test is conducted under different conditions to manipulate the baseline level of anxiety:
-
Low-light, familiar (LLF): Low anxiety condition.
-
Low-light, unfamiliar (LLU): Moderate anxiety condition.
-
High-light, unfamiliar (HLU): High anxiety condition.
-
-
The total time the pair spends in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer.
-
Anxiolytic drugs are expected to increase social interaction time, particularly in the more aversive LLU and HLU conditions.
-
Quantitative Data for NK1 Antagonists in the Social Interaction Test
| NK1 Antagonist | Species | Dose (mg/kg) | Route | Key Finding | Reference |
| CGP 49823 | Rat | 3, 10, 30 | p.o. | Significant anxiolytic effects in high-light unfamiliar and low-light unfamiliar conditions. | [13] |
| NKP608 | Rat, Gerbil | N/A | N/A | Potent anxiolytic-like effects. | [9][10] |
Note: N/A indicates that specific dose ranges were mentioned as effective in the source but the exact quantitative data was not provided in the abstract.
Discussion and Conclusion
The preclinical evidence strongly supports an anxiolytic-like profile for NK1 receptor antagonists across multiple species and diverse animal models of anxiety, including the elevated plus maze, fear conditioning paradigms, and the social interaction test.[4][7][8][11] These compounds consistently reduce anxiety-related behaviors, such as avoidance of open spaces, conditioned fear responses, and social withdrawal.[8][11][13] The anxiolytic effects appear to be mediated, at least in part, through the modulation of the serotonergic system.[3]
However, it is important to note some inconsistencies in the literature. For example, the NK1 receptor antagonist NKP608, which showed anxiolytic effects in the social interaction test, had weak or no effect in the mouse elevated plus-maze, suggesting that the efficacy of some compounds may be test-specific.[9][10] Furthermore, species differences in NK1 receptor pharmacology exist, with gerbils often showing a pharmacological profile more similar to humans than rats or mice, making them a particularly relevant species for these studies.[8]
Despite the robust preclinical data, the translation of these findings to clinical efficacy in human anxiety disorders has been challenging, with several clinical trials yielding mixed or negative results.[4][5][14][15] This discrepancy highlights the inherent limitations of animal models in fully recapitulating the complexity of human psychiatric conditions. Future preclinical research may benefit from focusing on more refined behavioral paradigms and exploring the potential of NK1 antagonists in specific patient subpopulations or as augmentation strategies for existing therapies.[7]
References
- 1. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 8. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NK1 receptor antagonist NKP608 lacks anxiolytic-like activity in Swiss-Webster mice exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The substance P (NK1) receptor antagonist L-760735 inhibits fear conditioning in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of 25 years of the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiolytic action of a neurokinin1 receptor antagonist in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
Translational Studies of NK1 Receptor Antagonists for Pain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neuropeptide Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R), are key players in the transmission and modulation of pain signals.[1][2] SP is released from the primary afferent nerve fibers in response to noxious stimuli, binding to NK1Rs on second-order neurons in the spinal cord, which triggers the transmission of pain signals.[2][3] This system's critical role in nociception made NK1R antagonists a highly promising class of novel analgesics. In preclinical animal studies, these antagonists effectively reduced pain-related behaviors in models of inflammatory and neuropathic pain.[1][4] However, this preclinical success has largely failed to translate into efficacy in human clinical trials for various pain conditions, a significant challenge in pain drug development.[4][5][6] This guide provides an in-depth technical overview of the translational studies of NK1R antagonists for pain, summarizing key data, detailing experimental protocols, and exploring the reasons for the translational disconnect.
The Substance P/NK1R Signaling Pathway in Nociception
The NK1R is a G protein-coupled receptor (GPCR) that is widely distributed in the central and peripheral nervous systems in regions associated with pain processing.[2][3] The binding of SP to the NK1R initiates a signaling cascade that sensitizes neurons and facilitates pain transmission.
Upon SP binding, the NK1R couples primarily to Gαq/11 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade results in neuronal depolarization, increased excitability, and long-term changes that contribute to central sensitization, a key component of chronic pain states.[7]
A critical aspect of NK1R signaling is its internalization upon ligand binding.[3] The SP-NK1R complex is internalized into endosomes, where signaling can persist, mediating sustained neuronal activation and pain transmission.[8][9] This endosomal signaling is now considered a crucial factor that may have been overlooked in early drug development, potentially explaining the failure of antagonists designed to act only at the cell surface.[8][10]
Preclinical Evidence: In Vitro and In Vivo Models
The analgesic potential of NK1R antagonists has been extensively documented in a variety of preclinical animal models that aim to replicate human pain conditions.[1][11]
Key Preclinical Pain Models
-
Formalin Test (Acute Inflammatory/Nociceptive Pain): This is a widely used model that involves injecting a dilute formalin solution into the rodent's paw. It produces a biphasic pain response: an initial acute phase (Phase 1) due to direct activation of nociceptors, followed by a tonic, inflammatory phase (Phase 2) involving central sensitization. NK1R antagonists have been shown to selectively block the second phase of the formalin response, highlighting their potential role in modulating central sensitization.[12][13]
-
Carrageenan- or Freund's Complete Adjuvant (FCA)-Induced Inflammation (Inflammatory Pain): Injecting an irritant like carrageenan or FCA into the paw or joint induces a localized inflammatory response characterized by thermal and mechanical hyperalgesia (increased sensitivity to heat and touch).[14] NK1R antagonists significantly reduce this induced hyperalgesia.[12][14]
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain): This model involves surgically placing loose ligatures around the sciatic nerve, leading to nerve damage that mimics human neuropathic pain conditions like postherpetic neuralgia or diabetic neuropathy.[15][16] Animals develop persistent mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia. NK1R antagonists have demonstrated efficacy in alleviating these neuropathic pain behaviors.[13][16]
Summary of Preclinical Efficacy of NK1R Antagonists
The following table summarizes quantitative data from selected preclinical studies, demonstrating the efficacy of various NK1R antagonists in different animal models of pain.
| Antagonist | Animal Model | Pain Type | Dose Range | Route | Key Outcome | Citation(s) |
| CI-1021 | Mouse Formalin Test | Inflammatory | 3-30 mg/kg | s.c. | Dose-dependently blocked Phase 2 (MED = 3 mg/kg). | [13] |
| Rat CCI Model | Neuropathic | 10-100 mg/kg | s.c. | Blocked thermal and mechanical hyperalgesia. | [13] | |
| SR140333B | Rat Carrageenan Model | Inflammatory | 3 mg/kg | i.p. | Reduced carrageenan-induced heat hyperalgesia. | [12] |
| Rat Infraorbital Nerve Constriction | Neuropathic | 3 mg/kg | i.p. | Abolished heat hyperalgesia. | [12] | |
| Rat Formalin Test (Orofacial) | Inflammatory | 3 mg/kg | i.p. | Reduced both phases of the formalin response by ~50%. | [12] | |
| GR 82334 | Rat MIA-Induced Osteoarthritis | Inflammatory | - | Intra-articular | Reduced edema and prevented paw withdrawal threshold reduction. | [17] |
| Netupitant | Mouse SP-Induced Nociception | Nociceptive | 1-10 mg/kg | i.p. | Dose-dependently inhibited scratching/biting response. | [18] |
| Gerbil NK1 Agonist-Induced Behavior | Nociceptive | 0.5-1.5 mg/kg | p.o. / i.p. | Dose-dependently counteracted foot tapping (ID50 = 0.5 mg/kg p.o.). | [18] | |
| Aprepitant | Mice with Human NK1R | Nociceptive | - | Intrathecal | Transiently inhibited nociceptive responses to capsaicin. | [9] |
Abbreviations: s.c. (subcutaneous), i.p. (intraperitoneal), p.o. (oral), MED (minimum effective dose), ID50 (dose for 50% inhibition), CCI (chronic constriction injury), MIA (monosodium iodoacetate), SP (Substance P).
Detailed Experimental Protocols
Protocol 1: The Rodent Formalin Test
-
Acclimation: Rodents (mice or rats) are individually placed in transparent observation chambers for at least 30 minutes to acclimate to the testing environment.[19]
-
Drug Administration: The test compound (NK1R antagonist) or vehicle is administered at a predetermined time before the formalin injection (e.g., 30-60 minutes prior).
-
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin (1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the animal's behavior is observed and scored for a period of 45-60 minutes. Key behaviors include flinching, licking, or biting the injected paw.
-
Data Analysis: The observation period is divided into two phases: Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-45 minutes post-injection). The total time spent in nociceptive behaviors is calculated for each phase. The efficacy of the antagonist is determined by its ability to reduce the score in either phase, with a particular focus on Phase 2.[13]
Protocol 2: Assessment of Mechanical Hyperalgesia (von Frey Test)
-
Animal Model Induction: An inflammatory (e.g., FCA injection) or neuropathic (e.g., CCI surgery) pain model is established.
-
Acclimation: On the day of testing, animals are placed in chambers with a wire mesh floor, allowing access to the plantar surface of the paws, and acclimated for 30-60 minutes.[19]
-
Baseline Measurement: The paw withdrawal threshold (PWT) is determined before drug administration. Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the paw until the filament just bends. The threshold is the lowest force that elicits a brisk withdrawal response.
-
Drug Administration: The NK1R antagonist or vehicle is administered.
-
Post-Treatment Measurement: The PWT is reassessed at multiple time points after drug administration (e.g., 30, 60, 120, 180 minutes) to determine the magnitude and duration of the analgesic effect.[16]
-
Data Analysis: A significant increase in the PWT in the drug-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Clinical Trials and Translational Failure
Despite the robust preclinical data, NK1R antagonists have consistently failed to demonstrate significant analgesic efficacy in human clinical trials across a range of pain states, including postoperative dental pain, diabetic neuropathy, and osteoarthritis.[4][20]
Summary of Representative Clinical Trial Outcomes
| Antagonist | Pain Condition | Key Finding | Citation(s) |
| Aprepitant | Postoperative Pain | Failed to show significant analgesic effect. | [2][4] |
| Various | Migraine, Diabetic Neuropathy, Fibromyalgia, Osteoarthritis | Generally failed to exhibit efficacy. | [20] |
| General NK-1 Antagonists | Various Acute and Chronic Pain States | Did not provide the level of sensory blockade required for clinical analgesia. | [4][6] |
A meta-analysis of 13 randomized controlled trials (RCTs) involving 1959 patients did find that a single preoperative administration of an NK-1 antagonist reduced postoperative pain at 2 and 24 hours, but not at 48 hours. This modest and transient effect is consistent with the pharmacokinetics of the drugs but falls short of the profound analgesia suggested by animal studies.
Reasons for Translational Failure
The discrepancy between animal and human studies is a major challenge and has been attributed to several factors.[5][21]
-
Species Differences: There may be fundamental differences in the role and density of the SP/NK1R system in pain processing between rodents and humans.
-
Pharmacokinetics and Receptor Occupancy: Early trials may have used doses that were insufficient to achieve the necessary level of NK1R occupancy in the central nervous system to produce analgesia.
-
Complexity of Human Pain: Preclinical models may not fully capture the multidimensional nature of human clinical pain, which includes significant psychological and emotional components that are difficult to replicate in animals.
-
The Endosomal Signaling Hypothesis: As mentioned, most antagonists were designed to block cell-surface receptors. Recent evidence suggests that sustained pain signaling occurs from NK1Rs within endosomes after internalization.[8][9] Antagonists that cannot penetrate the cell and access these endosomal receptors may be ineffective.[8][10] This has led to the development of new, lipophilic antagonists designed to target this intracellular signaling, which have shown promising, long-lasting pain relief in preclinical models.[8][10]
Future Directions and Emerging Concepts
The initial failure of NK1R antagonists for pain has not closed the door on this target but has instead spurred deeper investigation.
-
Targeting Endosomal Receptors: The most promising new avenue is the rational design of antagonists that can penetrate cell membranes and are retained in acidified endosomes to block sustained intracellular signaling.[8][9] Analogs of the NK1R antagonist netupitant, modified for increased lipophilicity and acidity, have shown potent and long-lasting pain relief in mice expressing the human NK1R, validating this approach.[8][10]
-
Dual-Target Ligands: Another strategy involves creating chimeric molecules that combine an NK1R antagonist pharmacophore with an opioid receptor agonist.[16][22] These hybrid compounds have shown enhanced antinociception in acute pain models and, importantly, have attenuated neuropathic pain and prevented the development of opioid-induced tolerance in animal studies.[16][22]
Conclusion
The journey of NK1 receptor antagonists from promising preclinical candidates to clinical disappointments for pain management serves as a critical case study in the challenges of translational research. While initial hypotheses focused on species differences and pharmacokinetic issues, emerging evidence points towards a more nuanced biological explanation: the crucial role of sustained endosomal signaling. The development of next-generation antagonists designed to specifically target this intracellular mechanism, along with innovative approaches like dual-target ligands, has revitalized interest in the NK1R. For researchers and drug developers, the story of NK1R antagonists underscores the importance of a deep, mechanistic understanding of receptor signaling dynamics and the continuous refinement of preclinical models to better predict clinical outcomes.
References
- 1. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system [transpopmed.org]
- 2. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. pnas.org [pnas.org]
- 9. Therapeutic antagonism of the neurokinin 1 receptor in endosomes provides sustained pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicineinnovates.com [medicineinnovates.com]
- 11. researchgate.net [researchgate.net]
- 12. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analgesic Properties of Opioid/NK1 Multitarget Ligands with Distinct in Vitro Profiles in Naive and Chronic Constriction Injury Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Author Spotlight: Assessing Pain and Promoting Animal Welfare in Laboratory Animals Infected with Trypanosoma evansi [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Variants of the Neurokinin-1 Receptor and Their Impact on Therapeutic Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a critical component of the tachykinin system. Encoded by the TACR1 gene, the NK1 receptor is a G protein-coupled receptor widely distributed throughout the central and peripheral nervous systems.[1] Its involvement in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis, has made it a significant target for therapeutic intervention.[2][3] Notably, NK1 receptor antagonists have been successfully developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and are being investigated for other conditions such as depression, anxiety, and substance use disorders.[4][5][6]
Emerging evidence suggests that genetic variations within the TACR1 gene can influence the expression and function of the NK1 receptor, thereby modulating individual responses to therapeutic agents targeting this receptor. This technical guide provides an in-depth overview of the known genetic variants of the NK1 receptor, their association with therapeutic outcomes, detailed experimental protocols for their study, and a visual representation of the key signaling pathways and experimental workflows.
Data Presentation: TACR1 Genetic Variants and Therapeutic Response
The following tables summarize the quantitative data from key studies investigating the association between TACR1 genetic variants and therapeutic responses to NK1 receptor antagonists and other relevant treatments.
| Genetic Variant | Therapeutic Area | Drug(s) | Patient Cohort | Key Findings | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | p-value | Reference(s) |
| rs881 | CINV | NK-1 Receptor Antagonist-based triple antiemetic regimens | 121 breast cancer patients receiving anthracycline and cyclophosphamide | Associated with failure to achieve complete response (no emesis) in the delayed phase. | Data not specified | Significant | [7] |
| rs17010730 | CINV | NK-1 Receptor Antagonist-based triple antiemetic regimens | 121 breast cancer patients receiving anthracycline and cyclophosphamide | Associated with failure to achieve complete response (no emesis) in the overall phase. | Data not specified | Significant | [7] |
| rs727156 | CINV | NK-1 Receptor Antagonist-based triple antiemetic regimens | 121 breast cancer patients receiving anthracycline and cyclophosphamide | Associated with failure to achieve complete protection (no emesis and no rescue medication) in the delayed phase. | Data not specified | Significant | [7] |
| rs3755462 | CINV | NK-1 Receptor Antagonist-based triple antiemetic regimens | 121 breast cancer patients receiving anthracycline and cyclophosphamide | Associated with failure to achieve complete protection in the overall phase. | Data not specified | Significant | [7] |
| rs3821313 (GG genotype) | CINV | Aprepitant/ondansetron/dexamethasone +/- olanzapine | Breast cancer patients receiving doxorubicin (B1662922) and cyclophosphamide | Homozygous GG genotype associated with better outcome with the olanzapine-containing regimen (Regimen B). | For Regimen B vs. A in GG homozygotes: Higher Complete Protection rate (83% vs 29%) | 0.0027 | [8] |
| rs3771863 | Alcohol Dependence | N/A | Heavy drinkers and a large GWAS dataset (SAGE) | Predicted Blood Oxygen Level Dependent (BOLD) activation in response to alcohol cues and was associated with Alcohol Dependence symptom count. | Data not specified | Significant | [9] |
| rs3755459 | Alcohol Dependence | N/A | Heavy drinkers | Predicted BOLD activation in response to alcohol cues in the medial prefrontal cortex, striatum, and insula. | Data not specified | Significant | [9] |
| rs1106855 | Alcohol Dependence | N/A | Heavy drinkers | Predicted BOLD activation in response to alcohol cues in reward and reinforcement brain areas. Located within a stop codon, suggesting potential functional significance. | Data not specified | Significant | [9] |
| rs3771829 | Bipolar Disorder, Alcohol Dependence Syndrome, ADHD | N/A | Case-control samples | Associated with Bipolar Disorder, Alcohol Dependence Syndrome, and comorbid Bipolar Disorder with Alcohol Dependence. | For BPAD: p=2.0x10-3, For ADS: p=2.0x10-3 | Significant | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of TACR1 genetic variants and their functional consequences.
Genotyping of TACR1 Variants
a) Real-Time PCR with High-Resolution Melting Analysis (PCR-HRMA)
This method is used for rapid and high-throughput screening of known and novel single nucleotide polymorphisms (SNPs).
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen). DNA concentration and purity are assessed using spectrophotometry.
-
Primer Design: Primers are designed to flank the SNP of interest, typically amplifying a short fragment (e.g., 50-100 bp).
-
PCR and HRMA: The PCR reaction is performed in the presence of a saturating DNA-binding dye (e.g., EvaGreen). The reaction mix typically contains:
-
5-10 ng of genomic DNA
-
0.2-0.5 µM of each primer
-
1x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and EvaGreen dye)
-
Nuclease-free water to the final volume
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 10-30 seconds
-
Annealing: 55-65°C for 20-40 seconds
-
Extension: 72°C for 20-40 seconds
-
-
High-Resolution Melting: The temperature is increased from ~60°C to ~95°C at a rate of 0.1-0.3°C per second, with continuous fluorescence acquisition.
-
-
Data Analysis: The melting profiles of the PCR products are analyzed. Different genotypes will have distinct melting curves due to differences in the dissociation of the DNA duplex.
b) PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
This technique is used to detect sequence variations that create or abolish a restriction enzyme recognition site.
-
DNA Extraction and PCR: Genomic DNA is extracted and the region containing the SNP is amplified by PCR as described above (without the fluorescent dye).
-
Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes the sequence altered by the SNP. The digestion reaction typically includes:
-
5-10 µl of PCR product
-
1-2 µl of 10x restriction buffer
-
0.5-1 µl of restriction enzyme
-
Nuclease-free water to the final volume
-
Incubation at the optimal temperature for the enzyme (usually 37°C or 65°C) for 1-3 hours.
-
-
Gel Electrophoresis: The digested products are separated by agarose (B213101) gel electrophoresis. The resulting fragment patterns will differ between genotypes.
Functional Analysis of TACR1 Variants
a) Dual-Luciferase Reporter Assay
This assay is used to investigate the effect of genetic variants in the promoter region of TACR1 on gene expression.
-
Plasmid Construction: The TACR1 promoter region containing the different SNP alleles is cloned into a luciferase reporter vector (e.g., pGL4.10[luc2]). A control vector expressing Renilla luciferase (e.g., pRL-TK) is used for normalization of transfection efficiency.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or a neuronal cell line) is cultured to ~80% confluency in 24- or 48-well plates. Cells are co-transfected with the firefly luciferase reporter construct and the Renilla luciferase control plasmid using a transfection reagent (e.g., Lipofectamine 3000).
-
Cell Lysis and Luciferase Activity Measurement: After 24-48 hours of incubation, cells are lysed. The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer and a dual-luciferase reporter assay system (e.g., from Promega).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The relative luciferase activity of the different promoter variants is then compared to determine the effect of the SNPs on promoter activity.
b) Receptor Internalization Assay
This assay measures the agonist-induced internalization of the NK1 receptor, a key step in signal transduction and desensitization.
-
Cell Culture and Transfection: Cells (e.g., HEK293) are transiently or stably transfected with a plasmid encoding a tagged NK1 receptor (e.g., with GFP or a FLAG epitope).
-
Agonist Stimulation: The transfected cells are incubated with a fluorescently labeled Substance P analog (e.g., Cy3-SP) or with unlabeled Substance P at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immunofluorescence and Microscopy:
-
If using unlabeled SP, after stimulation, the cells are fixed, permeabilized, and incubated with a primary antibody against the receptor tag, followed by a fluorescently labeled secondary antibody.
-
The cells are then imaged using a confocal microscope.
-
-
Quantification: The degree of receptor internalization is quantified by measuring the fluorescence intensity inside the cell versus at the plasma membrane. This can be done by counting the number of intracellular fluorescent vesicles or by measuring the integrated fluorescence intensity in different cellular compartments using image analysis software.
-
Biochemical Approach: Alternatively, receptor internalization can be quantified by measuring the amount of radiolabeled ligand that becomes resistant to acid washing.[11] Cells are incubated with a radiolabeled ligand (e.g., 125I-SP) at 4°C to allow binding to the cell surface. The temperature is then shifted to 37°C to induce internalization. At different time points, the cells are washed with an acidic buffer to remove surface-bound ligand, and the internalized radioactivity is measured.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The study of TACR1 genetic variants holds significant promise for personalizing therapies that target the NK1 receptor. The associations identified between specific SNPs and treatment outcomes in CINV and alcohol dependence highlight the potential of pharmacogenetic testing to guide the selection and dosing of NK1 receptor antagonists. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the functional consequences of these genetic variations and to identify novel variants with clinical relevance. A deeper understanding of the interplay between TACR1 genetics and NK1 receptor function will be instrumental in optimizing the efficacy and safety of drugs targeting this important signaling pathway, ultimately leading to improved patient care.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin 1 receptor antagonism as a possible therapy for alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene polymorphisms of TACR1 serve as the potential pharmacogenetic predictors of response to the neurokinin-1 receptor antagonist-based antiemetic regimens: a candidate-gene association study in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Personalized Prophylactic Antiemetic Regimens for Control of Chemotherapy-Induced Nausea and Vomiting by Pharmacogenetic Analysis of Three Receptor Genes: HTR3A, HTR3B, TACR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TACR1 Genotypes Predict fMRI Response to Alcohol Cues and Level of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"NK1 receptor signaling pathways in cancer cell lines"
An In-Depth Technical Guide on Neurokinin-1 Receptor (NK1R) Signaling Pathways in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor, and its primary ligand, Substance P (SP), are increasingly implicated in the pathobiology of numerous cancers.[1][2][3][4][5] Overexpressed in a wide array of tumor types, the SP/NK1R signaling axis plays a pivotal role in cancer cell proliferation, survival, migration, and angiogenesis, contributing to tumor progression and metastasis.[2][5][6][7][8] This aberrant signaling presents a compelling therapeutic target, with NK1R antagonists demonstrating significant anti-neoplastic activity in preclinical studies. This technical guide provides a comprehensive overview of the core NK1R signaling pathways in cancer cell lines, presents quantitative data on the effects of NK1R modulation, details key experimental protocols for studying this system, and provides visual representations of the signaling cascades.
Core NK1R Signaling Pathways in Cancer
Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11, Gαs, and Gα12/13 families. This initiates a cascade of downstream signaling events that drive tumorigenesis.
Proliferation and Cell Cycle Progression
A primary consequence of NK1R activation is the stimulation of mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) cascade.[9][10] This pathway is crucial for promoting cell proliferation and division.
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] DAG, in turn, activates protein kinase C (PKC), which can then phosphorylate and activate Raf, MEK, and subsequently ERK.[10]
-
Transactivation of Receptor Tyrosine Kinases (RTKs): NK1R signaling can also lead to the transactivation of other growth factor receptors, such as the epidermal growth factor receptor (EGFR).[12][13] This crosstalk amplifies downstream proliferative signals, including the MAPK/ERK and PI3K/Akt pathways.
Survival and Anti-Apoptosis
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, and its activation is a key feature of NK1R signaling in cancer.[10][11]
-
PI3K/Akt Activation: Activated NK1R can stimulate PI3K, which then phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1.
-
Downstream Effectors of Akt: Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and activating transcription factors like NF-κB, which upregulates the expression of anti-apoptotic genes, including Bcl-2.[11] Furthermore, Akt activates mTOR, a key regulator of protein synthesis and cell growth.[10]
Cell Migration, Invasion, and Metastasis
NK1R signaling actively promotes the migratory and invasive phenotype of cancer cells, facilitating metastasis.
-
Rho/ROCK Pathway: Activation of Gα12/13 by NK1R leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[10] This pathway is critical for regulating the actin cytoskeleton, focal adhesion formation, and cell motility.
-
Matrix Metalloproteinases (MMPs): NK1R signaling can upregulate the expression and activity of MMPs, such as MMP-2 and MMP-9. These enzymes degrade the extracellular matrix, a crucial step in tumor invasion and metastasis.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and is another process influenced by NK1R signaling.
-
Vascular Endothelial Growth Factor (VEGF): The SP/NK1R axis can induce the expression and secretion of VEGF, a potent pro-angiogenic factor, from tumor cells.[14] VEGF then acts on endothelial cells to promote their proliferation, migration, and the formation of new blood vessels.
Quantitative Data on NK1R Signaling in Cancer Cell Lines
The following tables summarize key quantitative data from preclinical studies investigating the role of NK1R in various cancer cell lines.
Table 1: IC50 Values of NK1R Antagonists in Cancer Cell Lines
| NK1R Antagonist | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Aprepitant | GBC-SD | Gallbladder Cancer | 11.76 | MTT | [6] |
| Aprepitant | NOZ | Gallbladder Cancer | 15.32 | MTT | [6] |
| Aprepitant | ESCC spheres | Esophageal Squamous Cell Carcinoma | 48.21 (for 24h) | Resazurin | [4] |
| Aprepitant | PC3 | Prostate Cancer | 19.08 | Resazurin | [15] |
| Aprepitant | LNCaP | Prostate Cancer | 23.19 | Resazurin | [15] |
| Aprepitant | HeLa | Cervical Cancer | ~20-40 (for 48h) | MTT | [2] |
| Aprepitant | SiHa | Cervical Cancer | ~20-40 (for 48h) | MTT | [2] |
| L-733,060 | SiHa | Cervical Cancer | Dose-dependent apoptosis | Flow Cytometry | [16] |
| Compound 14α | MCF7 | Breast Cancer | 23.9 ± 5.0 | MTT | [1] |
| Compound 14α | UACC-62 | Melanoma | - | MTT | [1] |
| Compound 1 | HTB-26 | Breast Cancer | 10-50 | Crystal Violet | [14] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10-50 | Crystal Violet | [14] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet | [14] |
| Compound 2 | HTB-26 | Breast Cancer | 10-50 | Crystal Violet | [14] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 | Crystal Violet | [14] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet | [14] |
Table 2: Quantitative Effects of NK1R Modulation on Cellular Processes
| Cancer Cell Line | Treatment | Effect | Quantification | Assay | Reference |
| ESCC spheres | 30 µM Aprepitant (24h) | Induction of Apoptosis | Significant increase in Annexin-V positive cells | Flow Cytometry | [4] |
| SW480 | 10 µM Aprepitant (24h) | Induction of Apoptosis | Significant increase in Annexin-V positive cells | Flow Cytometry | [17] |
| SiHa | L-733,060 (increasing conc.) | Induction of Apoptosis | Dose-dependent increase in apoptotic cells | Flow Cytometry | [16] |
| MG-63 | Fosaprepitant (in vivo) | Tumor Growth Inhibition | Significant reduction in tumor volume | Xenograft model | [18] |
| U373 MG | MEN 11467/11149 (in vivo) | Tumor Growth Inhibition | Significant tumor growth inhibition | Xenograft model | [10] |
| Pancreatic Ductal Adenocarcinoma Cell Lines | Aprepitant | Growth Reduction | Dose-dependent growth reduction | MTT, Colony & Sphere Formation | [9] |
| ESCC Cell Lines (TE1, KYSE-150, KYSE-170) | Aprepitant | Inhibition of Proliferation | Significant growth inhibition | CCK-8 | [19] |
| ESCC Cell Lines (TE1, KYSE-150, KYSE-170) | Aprepitant | Induction of Apoptosis | Dose-dependent increase in TUNEL positive cells | TUNEL Assay | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate NK1R signaling in cancer cell lines.
Western Blot Analysis of NK1R Pathway Activation
This protocol allows for the detection and quantification of key proteins and their phosphorylation status in the NK1R signaling cascade.
1. Sample Preparation:
- Culture cancer cells to 80-90% confluency.
- Serum-starve cells for 12-24 hours to reduce basal signaling activity.
- Treat cells with Substance P (e.g., 100 nM for 15-30 minutes) to stimulate NK1R, or with an NK1R antagonist (e.g., Aprepitant, concentrations as per IC50 values) for a specified duration.
- Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine protein concentration of the supernatant using a BCA or Bradford assay.
2. Gel Electrophoresis and Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
- Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
- Run the gel until adequate separation of proteins is achieved.
- Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Anti-NK1R
- Anti-phospho-ERK1/2 (Thr202/Tyr204)
- Anti-total-ERK1/2
- Anti-phospho-Akt (Ser473)
- Anti-total-Akt
- Anti-β-actin (as a loading control)
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Quantify band intensities using image analysis software and normalize to the loading control.
Immunofluorescence for NK1R Localization
This protocol enables the visualization of NK1R expression and its subcellular localization within cancer cells.
1. Cell Preparation:
- Grow cancer cells on glass coverslips in a culture dish.
- Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if detecting an intracellular epitope).
2. Immunostaining:
- Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
- Incubate with the primary antibody against NK1R (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Wash coverslips three times with PBS.
- Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
- Wash coverslips three times with PBS.
3. Mounting and Imaging:
- Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
- Seal the coverslips with nail polish.
- Visualize the staining using a fluorescence or confocal microscope.
Cell Viability/Cytotoxicity Assay (MTT/Resazurin)
This assay quantifies the effect of NK1R antagonists on cancer cell viability and proliferation.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Treatment:
- Treat cells with a range of concentrations of the NK1R antagonist (e.g., Aprepitant) for 24, 48, or 72 hours. Include a vehicle control.
3. Assay Procedure (MTT example):
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the vehicle control.
- Plot the dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by NK1R antagonists.
1. Cell Treatment:
- Treat cancer cells with the NK1R antagonist at a concentration around its IC50 for a specified time (e.g., 24-48 hours).
2. Staining:
- Harvest the cells (including any floating cells) and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Quantify the percentage of cells in each quadrant:
- Annexin V- / PI- (Live cells)
- Annexin V+ / PI- (Early apoptotic cells)
- Annexin V+ / PI+ (Late apoptotic/necrotic cells)
- Annexin V- / PI+ (Necrotic cells)
Cell Migration Assay (Transwell/Wound Healing)
These assays assess the effect of NK1R signaling on cancer cell migration.
Transwell Assay: 1. Setup:
- Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.
- Add media containing a chemoattractant (e.g., serum or Substance P) to the lower chamber.
- Seed cancer cells (pre-treated with or without an NK1R antagonist) in serum-free media into the upper chamber.
2. Incubation:
- Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
3. Analysis:
- Remove non-migrated cells from the top of the membrane with a cotton swab.
- Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
- Count the number of migrated cells in several fields of view under a microscope.
Wound Healing Assay: 1. Setup:
- Grow a confluent monolayer of cancer cells in a culture dish.
- Create a "wound" or scratch in the monolayer with a sterile pipette tip.
2. Treatment and Imaging:
- Wash with PBS to remove detached cells and add fresh media with or without the NK1R antagonist.
- Image the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
3. Analysis:
- Measure the width of the wound at each time point and calculate the rate of wound closure.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key NK1R signaling pathways in cancer cells.
Caption: Overview of major NK1R signaling pathways in cancer cells.
Caption: Experimental workflow for Western Blot analysis of NK1R signaling.
Conclusion and Future Directions
The evidence overwhelmingly supports a critical role for NK1R signaling in the progression of a diverse range of cancers. The activation of pro-proliferative, pro-survival, and pro-metastatic pathways underscores the potential of NK1R as a high-value therapeutic target. The quantitative data presented herein demonstrates the potent anti-cancer effects of NK1R antagonists in preclinical models. Future research should focus on elucidating the precise mechanisms of NK1R-mediated signaling in different cancer subtypes, identifying biomarkers to predict response to NK1R-targeted therapies, and advancing the clinical development of NK1R antagonists as novel anti-cancer agents, both as monotherapies and in combination with existing treatments. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate role of NK1R in oncology.
References
- 1. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aprepitant Promotes Caspase-Dependent Apoptotic Cell Death and G2/M Arrest through PI3K/Akt/NF-κB Axis in Cancer Stem-Like Esophageal Squamous Cell Carcinoma Spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the Neurokinin-1 Receptor as Targetable Stratification Factor for Drug Repurposing in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumour activity of tachykinin NK1 receptor antagonists on human glioma U373 MG xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]
- 13. Neurokinin-1 receptor promotes non-small cell lung cancer progression through transactivation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neurokinin-1 receptor is highly expressed in cervical cancer and its antagonist induces cervical cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for Screening NK1 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various in vitro assays designed to screen for and characterize the activity of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are implicated in numerous physiological and pathological processes, including pain, inflammation, depression, and emesis.[1][2][3] Consequently, the development of potent and selective NK1 receptor antagonists is a significant area of interest for therapeutic intervention.[2][3]
This document outlines the principles and step-by-step methodologies for three key in vitro assays: Radioligand Binding Assays, Calcium Mobilization Assays, and Reporter Gene Assays. Additionally, it includes a summary of quantitative data for known NK1 receptor antagonists to facilitate the comparison of novel compounds.
NK1 Receptor Signaling Pathway
The NK1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[1] Upon binding of an agonist such as Substance P, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium concentration triggers various downstream cellular responses. Antagonists of the NK1 receptor block this signaling cascade by preventing the binding of Substance P.[3]
Data Presentation: In Vitro Activity of Known NK1 Receptor Antagonists
The following table summarizes the in vitro antagonist activity of several well-characterized NK1 receptor antagonists, providing a benchmark for the evaluation of new chemical entities.
| Compound | Assay Type | Cell Line | Radioligand | Agonist | Potency (IC50 / Ki / pA2) | Reference |
| Aprepitant | Radioligand Binding | Human NK1R expressing cells | [125I]SP | - | IC50 = 0.1 nM | [5] |
| Aprepitant | Radioligand Binding | Human NK1R | - | Substance P | IC50 = 0.12 nmol/L | [6] |
| Netupitant | Calcium Mobilization | CHO-hNK1 | - | Substance P | pKB = 8.87 | [1] |
| Netupitant | Radioligand Binding | Human NK1R | - | Substance P | 1.0 nmol/L | [6] |
| Rolapitant | Radioligand Binding | Human NK1R | - | Substance P | 0.66 nmol/L | [6] |
| Casopitant | Radioligand Binding | Ferret NK1R | - | Substance P | 0.16 nmol/L | [6] |
| EUC-001 | Radioligand Binding | CHO-hNK1R | - | - | Ki = 0.575 nM | [7] |
| EUC-001 | Calcium Mobilization | U373MG | - | [Sar9, Met(O2)11]-SP | IC50 = 0.69 nM | [7] |
| L-733,060 | - | - | - | - | - | [8][9] |
| L-732,138 | - | - | - | - | - | [9] |
| T-2328 | - | - | - | - | Subnanomolar Ki | [2] |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.[10][11][12] It is considered the gold standard for determining the affinity (Ki) of a compound for its target.[10]
Experimental Workflow
Protocol
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1R).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of test compound at various concentrations (or vehicle for total binding, or a high concentration of unlabeled Substance P for non-specific binding).
-
50 µL of radioligand (e.g., [3H]Substance P at a concentration near its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[13]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.[7][14][15] It is a widely used method for high-throughput screening of GPCR modulators.[14]
Experimental Workflow
Protocol
-
Cell Preparation:
-
Seed cells stably expressing the human NK1 receptor (e.g., U2OS or CHO cells) into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[14]
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM, often with an anion-exchange pump inhibitor like probenecid (B1678239) to prevent dye extrusion.[16][17]
-
Add the loading buffer to each well and incubate for approximately 60 minutes at 37°C, protected from light.[16][18]
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a microplate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject an NK1 receptor agonist (e.g., Substance P at its EC80 concentration) into each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). The binding of calcium to the dye results in a significant increase in fluorescence.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percent inhibition as a function of the test compound concentration and fit the data to determine the IC50 value.
-
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) that is downstream of the NK1 receptor signaling pathway.[19][20][21] For Gq-coupled receptors like NK1R, this often involves a response element that is sensitive to changes in intracellular calcium or protein kinase C activity, such as the Nuclear Factor of Activated T-cells Response Element (NFAT-RE) or a cAMP Response Element (CRE) if the pathway cross-talks.[20]
Experimental Workflow
Protocol
-
Cell Line and Transfection:
-
Use a suitable host cell line (e.g., HEK293 or CHO).
-
Co-transfect the cells with an expression vector for the human NK1 receptor and a reporter vector containing a response element (e.g., CRE) upstream of a reporter gene like firefly luciferase.[19][22]
-
A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency and cell number.
-
Alternatively, a stable cell line co-expressing the receptor and the reporter construct can be generated.
-
-
Assay Procedure:
-
Seed the transfected cells into a 96-well white plate and allow them to attach overnight.
-
Add the test compound at various concentrations and incubate for a short period (e.g., 30 minutes).
-
Add the NK1 receptor agonist (e.g., Substance P) and incubate for a longer period (typically 4-6 hours) to allow for gene transcription and protein expression.[19]
-
-
Signal Detection:
-
Remove the medium and lyse the cells.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for firefly luciferase).
-
Measure the luminescence using a luminometer.
-
If a dual-reporter system is used, subsequently add the substrate for the second reporter (e.g., coelenterazine (B1669285) for Renilla luciferase) and measure its luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of the agonist-induced reporter gene expression by the test compound.
-
Plot the percent inhibition versus the compound concentration and fit the data to determine the IC50 value.
-
References
- 1. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. scite.ai [scite.ai]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. abcam.com [abcam.com]
- 18. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. genscript.com [genscript.com]
- 20. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Radioligand Binding Assay for the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay for the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor that is the primary receptor for the neuropeptide Substance P. This assay is a fundamental tool for the characterization of novel ligands, screening of compound libraries, and studying the pharmacology of the NK1 receptor.
I. Introduction
The NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, it is a significant target for drug discovery. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[1][2] This protocol details the necessary steps for membrane preparation, execution of saturation and competition binding assays, and subsequent data analysis.
II. Quantitative Data Summary
The following tables summarize key quantitative data for commonly used radioligands and unlabeled competitors in NK1 receptor binding assays.
Table 1: Dissociation Constants (Kd) of Radioligands for the NK1 Receptor
| Radioligand | Receptor Source | Kd (nM) | Reference |
| [¹²⁵I]-Substance P | Human NK1 Receptor | 0.04 | [3] |
| [³H]-Substance P | Rat Brain NK1 Receptor in CHO cells | 0.33 ± 0.13 | [4] |
| [¹²⁵I]L-703,606 (Antagonist) | Human NK1/CHO cell membranes | 0.3 | [5] |
| [³H]RP 67580 (Antagonist) | Rat Brain NK1 Receptor in CHO cells | 1.22 ± 0.27 | [4] |
Table 2: Inhibition Constants (Ki) of Unlabeled Ligands for the NK1 Receptor
| Unlabeled Ligand (Antagonist) | Radioligand | Receptor Source | Ki (nM) | Reference |
| Aprepitant | [¹²⁵I]-Substance P | Human NK1 Receptor | ~0.09 (IC₅₀) | [2] |
| L-703,606 | [¹²⁵I]-Tyr⁸-Substance P | Human NK1 Receptor | 2 (IC₅₀) | [5] |
| EUC-001 | [³H]-Substance P (0.6 nM) | Human NK1 Receptor in CHO cells | 0.575 | [6] |
| Substance P | [¹²⁵I]L-703,606 | Human NK1/CHO cell membranes | 0.04 ± 0.03 (high affinity site), 1.5 ± 0.7 (low affinity site) | [5] |
Table 3: Receptor Density (Bmax) of the NK1 Receptor
| Receptor Source | Radioligand | Bmax | Reference |
| Rat Brain NK1 Receptor in CHO cells | [³H]-Substance P | 5.83 ± 1.16 pmol/mg protein | [4] |
| Human NK1 Receptor | [¹²⁵I]-Substance P | 0.33 pmol/mg membrane protein | [3] |
III. Experimental Protocols
A. Materials and Reagents
-
Receptor Source: Tissues known to express NK1 receptors (e.g., rat brain) or cell lines stably expressing the human or rat NK1 receptor (e.g., CHO, HEK293T, SH-SY5Y).[4][6][7][8]
-
Radioligand:
-
For agonist binding: [³H]-Substance P or [¹²⁵I]-Bolton Hunter labeled Substance P.
-
For antagonist binding: [³H]-Aprepitant or other suitable labeled antagonists.
-
-
Unlabeled Ligands: Substance P (for defining non-specific binding of agonist radioligands), known NK1 receptor antagonists (e.g., Aprepitant, for defining non-specific binding of antagonist radioligands and for competition assays).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.[9]
-
Assay Buffer: 50 mM Tris-HCl (or 40 mM HEPES), 5 mM MnCl₂ (or 5 mM MgCl₂), 0.1% Bovine Serum Albumin (BSA), and a cocktail of protease inhibitors (e.g., bacitracin (100 µg/mL), bestatin (B1682670) (30 µM), phenylmethylsulfonyl fluoride (B91410) (30 µg/mL), and captopril (B1668294) (10 µM)), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C). Filters should be pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Cocktail .
B. Membrane Preparation Protocol
-
Homogenization: Homogenize the tissue or cell pellet in 20 volumes of ice-cold homogenization buffer.[9]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[9]
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[9]
-
Washing: Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.[9]
-
Final Resuspension and Storage: Resuspend the final pellet in assay buffer (or a buffer containing 10% sucrose (B13894) as a cryoprotectant) to a protein concentration of approximately 1-2 mg/mL.[10]
-
Protein Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.[9][10]
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[3][9]
C. Saturation Binding Assay Protocol
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
-
Assay Setup: In a 96-well plate, set up the following in duplicate or triplicate for each concentration of radioligand:
-
Total Binding: Add assay buffer, a specific concentration of radioligand, and the membrane preparation (typically 50-120 µg of protein for tissue membranes or 3-20 µg for cell membranes).[9]
-
Non-specific Binding: Add assay buffer, the same concentration of radioligand, a high concentration of unlabeled ligand (e.g., 1-10 µM Substance P for a labeled agonist, or 1-10 µM of a potent unlabeled antagonist for a labeled antagonist), and the membrane preparation.
-
-
Radioligand Concentrations: Use a range of 8-12 concentrations of the radioligand, typically spanning from 0.1 to 10 times the expected Kd.
-
Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[9]
-
Washing: Wash the filters multiple times (e.g., 4 times with 5 mL) with ice-cold wash buffer to remove unbound radioligand.[10]
-
Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
D. Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of a test compound for the receptor.
-
Assay Setup: In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the fixed concentration of radioligand, a high concentration of unlabeled ligand, and the membrane preparation.
-
Competition: Add assay buffer, the fixed concentration of radioligand, varying concentrations of the test compound (typically 10-12 concentrations spanning a wide range, e.g., 10⁻¹¹ to 10⁻⁵ M), and the membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay Protocol.
E. Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Saturation Assay Analysis: Plot specific binding against the concentration of the radioligand. Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax.
-
Competition Assay Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand.
IV. Visualizations
A. Experimental Workflow
Caption: Workflow of a typical radioligand binding assay.
B. NK1 Receptor Signaling Pathway
Caption: Simplified NK1 receptor signaling pathways.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PET Imaging of NK1 Receptor Occupancy in the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) studies to measure Neurokinin-1 (NK1) receptor occupancy in the brain. This information is critical for the development of novel therapeutics targeting the NK1 receptor system, which is implicated in various neurological and psychiatric disorders, as well as in chemotherapy-induced nausea and vomiting.
Introduction
The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a key target in drug development.[1] PET imaging offers a non-invasive, quantitative method to assess the in-vivo binding of drug candidates to NK1 receptors in the brain.[2] This allows for the determination of dose-response relationships, confirmation of target engagement, and guidance for dose selection in clinical trials.[2][3] Commonly used radioligands for NK1 receptor PET imaging include [¹⁸F]SPA-RQ, [¹⁸F]FE-SPA-RQ, and [¹¹C]GR205171.[4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data from key PET studies investigating NK1 receptor occupancy with different antagonists.
Table 1: NK1 Receptor Occupancy by Aprepitant (B1667566) using [¹⁸F]SPA-RQ PET [7][8]
| Oral Dose (mg/day for 14 days) | Mean Plasma Concentration (ng/mL) | Mean Striatal Receptor Occupancy (%) |
| 10 | 11.8 | 56 |
| 30 | 38.5 | 81 |
| 100 | 118.2 | 93 |
| 300 | 413.5 | 97 |
-
Plasma concentrations and occupancy were measured at trough (24 hours post-dose).
-
The plasma concentration of aprepitant required to achieve 50% and 90% occupancy was estimated to be approximately 10 ng/mL and 100 ng/mL, respectively.[7]
Table 2: NK1 Receptor Occupancy by Fosaprepitant (B1673561) and Aprepitant using [¹⁸F]MK-0999 PET [9]
| Drug Administration | Time Post-Dose | Brain NK1R Occupancy (%) |
| 150 mg IV Fosaprepitant | Tmax (~30 min) | 100 |
| 24 h | 100 | |
| 48 h | ≥97 | |
| 120 h | 41-75 | |
| 165 mg Oral Aprepitant | Tmax (~4 h) | ≥99 |
| 24 h | ≥99 | |
| 48 h | ≥97 | |
| 120 h | 37-76 |
Table 3: NK1 Receptor Occupancy by Casopitant (B1241461) using [¹¹C]GR205171 PET [3][6]
| Oral Dose (mg) | Time of PET Scan Post-Dose | Brain Region | Receptor Occupancy (%) |
| 2 | 24 h | Striatum | ~20-30 |
| 10 | 24 h | Striatum | ~60-70 |
| 40 | 24 h | Striatum | ~85-95 |
| 120 | 24 h | Striatum | >95 |
Table 4: NK1 Receptor Occupancy by Netupitant (B1678218) using [¹¹C]GR205171 PET [10]
| Oral Dose (mg) | Time Post-Dose | Brain Region | Receptor Occupancy (%) |
| 100 | 6 h | Striatum | ≥90 |
| 300 | 6 h | Striatum | ≥90 |
| 450 | 6 h | Striatum | ≥90 |
| 300 | 96 h | Striatum | 62-94 |
-
A plasma concentration of 225 µg/L of netupitant corresponded to a 90% NK1 receptor occupancy in the striatum.[10]
Experimental Protocols
Detailed methodologies for key PET experiments are provided below.
Protocol 1: NK1 Receptor Occupancy Measurement with [¹⁸F]SPA-RQ PET
This protocol is based on studies investigating the occupancy of aprepitant.[5][7]
1. Radioligand:
-
[¹⁸F]SPA-RQ ([2-fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzyl]-[(2S,3S)-2-phenyl-piperidin-3-yl]amine).
2. Subject Population:
-
Healthy human subjects.
3. Study Design:
-
A baseline PET scan is performed before drug administration.
-
Subjects are then treated with the NK1 receptor antagonist (e.g., aprepitant) or placebo for a specified duration.
-
A second PET scan is performed after the treatment period to determine receptor occupancy.
4. PET Scan Acquisition:
-
Injected Dose: Approximately 5 mCi (185 MBq) of [¹⁸F]SPA-RQ administered as an intravenous bolus.
-
Scanner: High-resolution brain PET scanner.
-
Scan Duration: Dynamic scanning for at least 120 minutes.[5] Some studies may acquire data for up to 360 minutes.[11]
-
Data Acquisition: A series of dynamic frames are acquired, typically starting with short frames (e.g., 6 x 30s, 3 x 1min, 2 x 2min) followed by longer frames (e.g., 5 min frames).[5]
5. Data Analysis:
-
Image Reconstruction: Standard iterative reconstruction algorithms with corrections for attenuation, scatter, and random coincidences.
-
Regions of Interest (ROIs): ROIs are delineated on co-registered MRI scans for brain regions with high NK1 receptor density (e.g., striatum, caudate, putamen) and a reference region with negligible NK1 receptor density (e.g., cerebellum).[5][7]
-
Quantification of Receptor Binding: The binding potential (BP_ND) is calculated using a reference tissue model, typically the Simplified Reference Tissue Model (SRTM).[5]
-
Calculation of Receptor Occupancy (Occ): Occ (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100
Protocol 2: NK1 Receptor Occupancy Measurement with [¹¹C]GR205171 PET
This protocol is based on studies investigating the occupancy of casopitant and netupitant.[3][6][10]
1. Radioligand:
-
[¹¹C]GR205171 ((2S,3S)-N-[[2-[¹¹C]Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-piperidin-3-amine).
2. Subject Population:
-
Healthy human subjects.
3. Study Design:
-
Similar to the [¹⁸F]SPA-RQ protocol, a baseline PET scan is followed by drug administration and a post-treatment PET scan.
4. PET Scan Acquisition:
-
Injected Dose: Approximately 10 mCi (370 MBq) of [¹¹C]GR205171 administered as an intravenous bolus.
-
Scanner: High-resolution brain PET scanner.
-
Scan Duration: Dynamic scanning for 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the radioligand concentration in plasma, which is required for kinetic modeling.[3]
5. Data Analysis:
-
Image Reconstruction: Standard reconstruction methods are applied.
-
ROIs: Defined on co-registered MRI scans.
-
Quantification of Receptor Binding: A three-tissue compartment model is often used to estimate the volume of distribution (V_T).[3] The binding potential can be derived from these estimates. The Patlak graphical analysis can also be used.[10]
-
Calculation of Receptor Occupancy: Calculated using the same formula as in Protocol 1, with BP_ND or a related binding parameter.
Visualizations
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[12] These pathways are involved in a variety of physiological and pathological processes.[13][14][15][16][17][18]
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of NK1 receptor in the human brain using PET with 18F-FE-SPA-RQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. fosaprepitant vs. oral aprepitant as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Measuring Brain Penetration of NK1 Receptor Antagonists: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and chemotherapy-induced nausea and vomiting.[1][2] A critical factor in the successful development of NK1 receptor antagonists is their ability to penetrate the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site within the brain. This document provides detailed application notes and protocols for the measurement of NK1 receptor antagonist brain penetration, utilizing both in vivo and in vitro methodologies.
Key Concepts in Brain Penetration Assessment
Understanding the following parameters is crucial for evaluating the CNS penetration of drug candidates:
-
Brain-to-Plasma Ratio (Kp): This ratio represents the total concentration of a drug in the brain to that in the plasma at a steady state.[3] While historically used, it can be misleading as it doesn't distinguish between bound and unbound drug.[4]
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more pharmacologically relevant measure, representing the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma.[3][5][6] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion.[4]
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter at the BBB that can actively pump drugs out of the brain, limiting their penetration.[7][8][9][10] Assessing whether a compound is a P-gp substrate is vital.[7][9]
In Vivo Methodologies for Measuring Brain Penetration
Directly measuring drug concentrations and receptor occupancy in the living brain provides the most definitive data on brain penetration.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantification of NK1 receptor occupancy in the brain.[1] It involves administering a radiolabeled ligand (tracer) that binds to NK1 receptors.[1] By measuring the displacement of this tracer by an unlabeled NK1 receptor antagonist, the degree of receptor occupancy by the drug can be determined.[1][11]
Data Presentation: NK1 Receptor Occupancy Measured by PET
| NK1 Receptor Antagonist | Tracer Used | Dose | Receptor Occupancy | Species | Reference |
| Aprepitant (B1667566) | [¹⁸F]SPA-RQ | 100 mg/day | ≥90% | Human | [11][12] |
| Aprepitant | [¹⁸F]SPA-RQ | 165 mg (oral) | ≥99% at Tmax | Human | [13] |
| Fosaprepitant (B1673561) | [¹⁸F]MK-0999 | 150 mg (i.v.) | 100% at Tmax | Human | [13] |
| Netupitant | [¹¹C]GR205171 | 100-450 mg | ≥90% at 6 hrs | Human | [14] |
| CP-99,994 | [¹¹C]CP-99,994 | N/A | N/A | Hamster | [15] |
Experimental Protocol: PET Imaging for NK1 Receptor Occupancy
Objective: To determine the in vivo occupancy of NK1 receptors by an antagonist.
Materials:
-
PET scanner
-
Radiolabeled NK1 receptor tracer (e.g., [¹⁸F]SPA-RQ)[1][11][12]
-
NK1 receptor antagonist
-
Anesthesia (for animal studies)
-
Image analysis software
Protocol:
-
Subject Preparation: For human studies, subjects are typically fasted overnight. For animal studies, the animal is anesthetized and positioned in the PET scanner.
-
Baseline Scan: A baseline PET scan is acquired following the intravenous injection of the radiolabeled tracer to determine the baseline receptor availability.
-
Antagonist Administration: The NK1 receptor antagonist is administered at the desired dose and route.
-
Occupancy Scan: After a suitable time for the antagonist to reach the brain, a second PET scan is performed following another injection of the radiolabeled tracer.
-
Image Acquisition: Dynamic 3D PET scans are acquired over a period of time (e.g., 120-240 minutes).[16][17]
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images, typically in areas with high NK1 receptor density (e.g., striatum) and a reference region with low to no receptors (e.g., cerebellum).[12]
-
The binding potential (BP), which is proportional to the receptor density, is calculated for both the baseline and occupancy scans.[17]
-
Receptor occupancy is calculated using the following formula: % Occupancy = [(BP_baseline - BP_occupancy) / BP_baseline] * 100
-
Visualization: PET Experimental Workflow
Caption: Workflow for determining NK1 receptor occupancy using PET.
In Vivo Microdialysis
Microdialysis is a minimally invasive technique used to measure unbound drug concentrations directly in the brain's extracellular fluid (ECF) of freely moving animals.[18][19][20][21] A small, semi-permeable probe is implanted into a specific brain region and perfused with a physiological solution.[21] Small molecules, including unbound drugs, diffuse from the ECF across the probe's membrane and are collected for analysis.[21]
Data Presentation: Brain Penetration Measured by Microdialysis
| Compound | Kp,uu | Species | Brain Region | Reference |
| SDZ ICM 567 | < 1 | Rat | Cortex | [22] |
| Imipramine | N/A | Rat | Striatum | [23] |
Note: Kp,uu values are often calculated from microdialysis data by comparing the area under the curve (AUC) of the unbound drug in brain dialysate to that in plasma dialysate.
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the unbound concentration of an NK1 receptor antagonist in a specific brain region.
Materials:
-
Microdialysis probes and guide cannulas[19]
-
Syringe pump and fraction collector[18]
-
Artificial cerebrospinal fluid (aCSF)[18]
-
Analytical instrumentation (e.g., LC-MS/MS) for sample analysis
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[18][23]
-
Expose the skull and drill a small burr hole over the target brain region (e.g., striatum, hippocampus).[18][23]
-
Slowly lower the guide cannula to the predetermined coordinates and secure it to the skull with dental cement.[18][23]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.[18]
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[18]
-
Allow the system to equilibrate for at least 2 hours to achieve a stable baseline.[18]
-
Administer the NK1 receptor antagonist.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.[18]
-
Simultaneously, collect blood samples to determine plasma drug concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of the antagonist in the dialysate and plasma samples using a sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Correct the dialysate concentrations for the in vitro recovery of the probe.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu) by dividing the AUC of the unbound drug in the brain by the AUC of the unbound drug in the plasma.
-
Visualization: Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis to measure unbound drug concentrations.
In Vitro Methodologies for Predicting Brain Penetration
In vitro assays are valuable for screening compounds in early drug discovery to predict their potential for brain penetration.
Brain Homogenate Binding Assay
This assay estimates the fraction of unbound drug in the brain (fu,brain) by measuring the binding of the compound to a preparation of homogenized brain tissue.[24][25][26]
Experimental Protocol: Brain Homogenate Binding
Objective: To determine the unbound fraction of an NK1 receptor antagonist in the brain.
Materials:
-
Brain tissue (e.g., from rats)
-
Homogenizer
-
Equilibrium dialysis apparatus
-
Phosphate buffered saline (PBS)
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Preparation of Brain Homogenate:
-
Harvest brains from animals and homogenize them in PBS (e.g., 1:3 w/v).
-
-
Equilibrium Dialysis:
-
Pipette the brain homogenate into one chamber of the dialysis cell and a buffer solution containing the test compound into the other chamber.
-
Incubate the dialysis plate at 37°C until equilibrium is reached.
-
-
Sample Analysis:
-
After incubation, take samples from both the homogenate and buffer chambers and analyze the drug concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound in the brain homogenate (fu,brain) using the formula: fu,brain = Concentration_buffer / Concentration_homogenate
-
P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate for the P-gp efflux transporter, which can significantly limit brain penetration.[7][8][9][10] A common method uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp.
Experimental Protocol: P-gp Efflux Assay
Objective: To determine if an NK1 receptor antagonist is a substrate for P-gp.
Materials:
-
MDR1-MDCK and wild-type MDCK cell lines
-
Transwell plates
-
Test compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Cell Seeding: Seed MDR1-MDCK and wild-type MDCK cells on Transwell inserts and allow them to form a confluent monolayer.
-
Transport Studies:
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period.
-
Collect samples from the opposite chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-to-A) / Papp(A-to-B)
-
An efflux ratio significantly greater than 2 in MDR1-MDCK cells compared to wild-type cells suggests the compound is a P-gp substrate.
-
Visualization: Relationship between Brain Penetration Methods
Caption: Interrelationship of methods for assessing brain penetration.
Conclusion
A multi-faceted approach is essential for accurately assessing the brain penetration of NK1 receptor antagonists. In vitro assays provide valuable early-stage screening data, while in vivo techniques like PET and microdialysis offer definitive measurements of brain concentrations and target engagement. By combining these methodologies, researchers can effectively select and optimize drug candidates with the desired CNS penetration profile for the treatment of various neurological and psychiatric disorders.
References
- 1. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 4. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 5. [PDF] Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biovara.co.uk [biovara.co.uk]
- 13. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. fosaprepitant vs. oral aprepitant as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Synthesis of a 11C-labeled NK1 receptor ligand for PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PET imaging of neurokinin-1 receptors with [(18)F]SPA-RQ in human subjects: assessment of reference tissue models and their test-retest reproducibility [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microdialysis sampling to determine the pharmacokinetics of unbound SDZ ICM 567 in blood and brain in awake, freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Unbound drug concentration in brain homogenate and cerebral spinal fluid at steady state as a surrogate for unbound concentration in brain interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A High-Throughput Cell-Based Method to Predict the Unbound Drug Fraction in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Unbound Drug Concentration in Brain Homogenate and Cerebral Spinal Fluid at Steady State as a Surrogate for Unbound Concentration in Brain Interstitial Fluid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying NK1 Receptor Function Using CRISPR-Cas9
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 technology to investigate the function of the Neurokinin-1 (NK1) receptor. This document includes detailed protocols for generating an NK1 receptor knockout cell line, performing functional assays to characterize the knockout phenotype, and visualizing the associated signaling pathways.
Introduction to the NK1 Receptor and CRISPR-Cas9
The Neurokinin-1 receptor (NK1R), encoded by the TACR1 gene, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its primary endogenous ligand is Substance P (SP).[1] Upon SP binding, the NK1R activates intracellular signaling cascades, primarily through Gq/11 and Gs proteins.[3] The Gq pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[4] This cascade often culminates in the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[2] The Gs pathway, on the other hand, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
CRISPR-Cas9 is a powerful genome-editing tool that allows for the precise knockout of genes, such as TACR1, providing a robust model to study the specific functions of the encoded receptor.[5][6] By comparing wild-type cells with TACR1 knockout cells, researchers can delineate the cellular and molecular roles of the NK1 receptor with high specificity.
Quantitative Data Summary
The following tables summarize key quantitative data comparing wild-type and TACR1 knockout cells in response to Substance P stimulation.
| Cell Line | Agonist | Assay | Key Parameter | Value |
| Wild-Type | Substance P | Calcium Flux | EC50 | 1.40 x 10⁻⁸ M[4] |
| TACR1 Knockout | Substance P | Calcium Flux | EC50 | No response |
Table 1: Comparative analysis of Substance P-induced calcium flux in wild-type versus TACR1 knockout cells.
| Cell Line | Agonist (Substance P) | Assay | Readout | Fold Change vs. Untreated |
| Wild-Type | 100 nM | ERK1/2 Phosphorylation | p-ERK/total-ERK | Significant increase |
| TACR1 Knockout | 100 nM | ERK1/2 Phosphorylation | p-ERK/total-ERK | No significant change |
Table 2: Comparative analysis of Substance P-induced ERK1/2 phosphorylation in wild-type versus TACR1 knockout cells.
Experimental Protocols
Protocol 1: Generation of TACR1 Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable TACR1 knockout cell line using CRISPR-Cas9 in HEK293 cells. The general steps can be adapted for other cell lines.
Materials:
-
HEK293 cells
-
Complete DMEM medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP)
-
TACR1-targeting single guide RNA (sgRNA) expression vector
-
Lipofectamine 2000 or other suitable transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
Procedure:
-
sgRNA Design:
-
Design two to three sgRNAs targeting the first exon of the TACR1 gene to ensure a functional knockout. Use online CRISPR design tools to minimize off-target effects.
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells in complete DMEM medium at 37°C and 5% CO2.
-
One day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the Cas9 plasmid and the TACR1-targeting sgRNA plasmid using Lipofectamine 2000 according to the manufacturer's protocol.[7] A GFP-expressing Cas9 plasmid is recommended for selection.
-
-
Enrichment of Transfected Cells:
-
48 hours post-transfection, detach the cells and sort for GFP-positive cells using FACS.
-
-
Clonal Isolation:
-
Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well for clonal expansion.
-
-
Screening for Knockout Clones:
-
Once colonies are established, expand them and harvest a portion for genomic DNA extraction.
-
Perform PCR to amplify the targeted region of the TACR1 gene.
-
Use Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of NK1R protein expression in candidate clones by Western blotting.
-
Protocol 2: Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration upon NK1 receptor activation.
Materials:
-
Wild-type and TACR1 knockout cells
-
Fluo-4 AM or other calcium-sensitive dye
-
Substance P
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating:
-
Seed wild-type and TACR1 knockout cells into a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the plate reader and measure the baseline fluorescence.
-
Add varying concentrations of Substance P to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the dose-response curve for Substance P in wild-type cells and determine the EC50 value. Confirm the lack of response in knockout cells.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway downstream of NK1 receptor activation.
Materials:
-
Wild-type and TACR1 knockout cells
-
Substance P
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed wild-type and TACR1 knockout cells in 6-well plates.
-
Serum-starve the cells for 4-12 hours before stimulation.[8]
-
Stimulate the cells with Substance P (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[8]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Compare the fold change in ERK phosphorylation upon Substance P stimulation between wild-type and knockout cells.
-
Visualizations
Caption: NK1 Receptor Signaling Pathways.
Caption: CRISPR-Cas9 Workflow for TACR1 Knockout.
References
- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tachykinin-1 receptor stimulates proinflammatory gene expression in lung epithelial cells through activation of NF-kappaB via a G(q)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. arep.med.harvard.edu [arep.med.harvard.edu]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Measuring Antidepressant Effects of Neurokinin-1 (NK1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for preclinical and clinical evaluation of the antidepressant effects of Neurokinin-1 (NK1) receptor antagonists. The methodologies described are essential for researchers in neuroscience and pharmacology, as well as professionals in the pharmaceutical industry engaged in the development of novel antidepressant therapies.
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, has emerged as a promising target for the development of novel antidepressants.[1][2] Antagonism of the NK1 receptor offers a mechanism of action distinct from traditional monoaminergic antidepressants.[3][4] Preclinical and clinical studies have suggested that NK1 receptor antagonists possess anxiolytic and antidepressant properties.[1][5] This document outlines standardized protocols to induce depressive-like states in animal models and to measure the antidepressant-like effects of NK1 antagonists, alongside protocols for clinical evaluation.
Preclinical Evaluation of NK1 Antagonists
Animal Models for Inducing Depressive-Like States
a) Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used rodent behavioral test to screen for antidepressant drugs.[6][7] The test is based on the principle that an animal will develop a state of immobility when placed in an inescapable, stressful situation, and that this immobility is reduced by effective antidepressant treatment.[6]
b) Tail Suspension Test (TST)
The Tail Suspension Test (TST) is another common behavioral paradigm to assess antidepressant-like activity in mice.[3][8] Similar to the FST, it induces a state of behavioral despair where the mouse hangs passively after initial escape attempts. Antidepressant compounds increase the duration of active, escape-oriented behavior.[3][9]
Protocols for Behavioral Assessment
a) Forced Swim Test (FST) Protocol for Rats
This protocol is adapted from established methodologies for assessing antidepressant-like activity.[6][10]
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.[6][11]
-
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute session. This initial exposure leads to a more stable baseline of immobility on the test day.
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer the NK1 antagonist or vehicle control. At a predetermined time post-administration (based on the compound's pharmacokinetics), place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session with a video camera for later analysis.
-
-
Scoring: An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.[11] Active behaviors include swimming and climbing. The total duration of immobility during the 5-minute test is the primary measure.
b) Tail Suspension Test (TST) Protocol for Mice
This protocol is based on standardized procedures for the TST.[3][8][12]
-
Apparatus: A suspension bar or ledge approximately 50 cm above a surface.[12] Use medical-grade adhesive tape to suspend the mice by their tails.
-
Procedure:
-
Scoring: The primary measure is the total duration of immobility during the 6-minute test.[3][8] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. An automated system or a trained observer blind to the treatment can perform the scoring.
Quantitative Data from Preclinical Studies
The following table summarizes data from preclinical studies on the efficacy of various NK1 antagonists in the FST and TST.
| NK1 Antagonist | Animal Model | Behavioral Test | Dose | Effect on Immobility Time |
| Aprepitant (MK-869) | Gerbil | FST | 10 mg/kg | Significant reduction |
| CP-122,721 | Gerbil | FST | 3-30 mg/kg | Significant reduction |
| CP-96,345 | Rat | FST | 2.5, 5, 10 mg/kg | Dose-dependent reduction |
| SR 142801 | Rat | FST | 2.5, 5, 10 mg/kg | Dose-dependent reduction |
| L-742,694 | Gerbil | TST | 10 mg/kg | Significant reduction |
| L-733,060 | Gerbil | TST | 10 mg/kg | Significant reduction |
Clinical Evaluation of NK1 Antagonists
Clinical Trial Design for Antidepressant Efficacy
A randomized, double-blind, placebo-controlled design is the gold standard for evaluating the efficacy of novel antidepressants like NK1 antagonists.[1][13]
Protocol for a Phase II/III Clinical Trial
This template protocol outlines the key components of a clinical trial for an investigational NK1 antagonist in patients with Major Depressive Disorder (MDD).[1][14]
-
Study Objectives:
-
Primary: To evaluate the efficacy of the NK1 antagonist compared to placebo in reducing depressive symptoms.
-
Secondary: To assess the safety and tolerability of the NK1 antagonist, and to evaluate its effects on anxiety and overall functioning.
-
-
Inclusion Criteria:
-
Adults (18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria.
-
A minimum score on a standardized depression rating scale at screening and baseline (e.g., Hamilton Depression Rating Scale (HAM-D) ≥ 18 or Montgomery-Åsberg Depression Rating Scale (MADRS) ≥ 22).
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Current substance use disorder.
-
Significant suicidal ideation.
-
Inadequate response to two or more adequate antidepressant treatments in the current episode.
-
-
Study Design and Treatment:
-
Multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
After a screening phase and a single-blind placebo lead-in period (typically 1-2 weeks), eligible patients are randomized to receive the NK1 antagonist or placebo for a fixed duration (e.g., 8-12 weeks).
-
An active comparator arm (e.g., an approved SSRI) may be included.
-
-
Assessments:
-
Efficacy: Administer standardized depression rating scales (e.g., HAM-D, MADRS) at baseline and regular intervals throughout the study.
-
Safety: Monitor vital signs, electrocardiograms (ECGs), clinical laboratory tests, and adverse events at each visit.
-
-
Outcome Measures:
-
Primary: Change from baseline to endpoint in the total score of the primary depression rating scale.
-
Secondary: Response rates (e.g., ≥50% reduction in depression score), remission rates (e.g., HAM-D score ≤7), changes in anxiety scores, and patient-reported outcomes.
-
Measuring Target Engagement: NK1 Receptor Occupancy
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the occupancy of NK1 receptors in the brain by an antagonist.[15][16]
PET Imaging Protocol for NK1 Receptor Occupancy
This protocol is based on methodologies used in clinical studies of NK1 antagonists.[15][17]
-
Radioligand: A radiolabeled tracer with high affinity and selectivity for the NK1 receptor is used, such as [¹¹C]GR205171 or [¹⁸F]SPA-RQ.[15]
-
Procedure:
-
Baseline Scan: A PET scan is performed before administration of the NK1 antagonist to measure baseline receptor availability.
-
Drug Administration: The subject is administered a single dose or multiple doses of the NK1 antagonist.
-
Post-Dosing Scan: A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of the drug.
-
-
Data Acquisition and Analysis:
-
Dynamic PET data are acquired over a specified duration (e.g., 90-120 minutes) following radioligand injection.
-
Arterial blood sampling is performed to measure the concentration of the radioligand in plasma, which serves as an input function for kinetic modeling.
-
Regions of interest (ROIs) in the brain known to have high densities of NK1 receptors (e.g., striatum, cingulate cortex) are delineated on co-registered magnetic resonance images (MRI).
-
Tracer kinetic models are applied to the PET data to estimate the binding potential (BP_ND) of the radioligand in the ROIs.
-
Receptor occupancy is calculated as the percentage reduction in BP_ND from the baseline to the post-dosing scan.
-
Quantitative Data from Clinical Trials
The following table summarizes key findings from clinical trials of NK1 antagonists for depression.
| NK1 Antagonist | Study Phase | Primary Outcome Measure | Dose | Key Finding |
| Aprepitant (MK-869) | Phase II | Change in HAM-D score | 300 mg/day | Significantly greater improvement than placebo. |
| Casopitant | Phase II | Change in HAMD-17 score | 80 mg/day | Statistically significant improvement versus placebo.[16] |
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events.[18][19] This pathway is implicated in the pathophysiology of depression and represents the target for NK1 antagonists.[18][19]
Caption: Substance P/NK1 Receptor Signaling Cascade.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates the typical workflow for assessing the antidepressant-like effects of a novel NK1 antagonist in a preclinical setting.
Caption: Preclinical Evaluation Workflow.
Logical Relationship for Clinical Trial Design
This diagram outlines the logical progression and key decision points in a clinical trial designed to test the efficacy of an NK1 antagonist for depression.
Caption: Clinical Trial Logical Flow.
References
- 1. iscb.international [iscb.international]
- 2. research.rowan.edu [research.rowan.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: The Tail Suspension Test [jove.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. protocols.io [protocols.io]
- 9. The Tail Suspension Test [jove.com]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. health.usf.edu [health.usf.edu]
- 14. mrctcenter.org [mrctcenter.org]
- 15. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in simultaneous PET/MR for imaging neuroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NK1 Receptor Antagonist Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NK1 receptor antagonists?
NK1 receptor antagonists work by competitively blocking the binding of Substance P (SP), an excitatory neurotransmitter, to the NK1 receptor (also known as the tachykinin receptor 1).[1][2] SP and its receptor are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes, including pain transmission, inflammation, emesis (vomiting), and affective behaviors.[2][3][4] By preventing SP from binding, these antagonists inhibit downstream signaling pathways, such as phosphoinositide hydrolysis, calcium mobilization, and mitogen-activated protein kinase (MAPK) activation, thereby mitigating the biological effects of SP.[4]
Q2: How do I select a starting dose for my in vivo experiment?
Selecting a starting dose requires a multi-step approach:
-
Literature Review: The most crucial step is to review published studies that use the same antagonist, animal model (species and strain), and a similar disease model or indication. Pay close attention to the doses and routes of administration that demonstrated efficacy.
-
Allometric Scaling: If data in your specific species is unavailable, you can use allometric scaling to estimate a starting dose from data in another species (e.g., scaling from a known effective dose in rats to an estimated dose in mice). This is a theoretical calculation and must be followed by empirical dose-finding studies.
-
In Vitro Data: Use in vitro potency data (e.g., IC50 or Ki values) as a preliminary guide. However, direct extrapolation to an in vivo dose is not straightforward due to complex pharmacokinetic and pharmacodynamic factors.
-
Pilot Study: Always begin with a pilot study using a wide range of doses (e.g., 0.5x, 1x, and 5x of the estimated effective dose) in a small number of animals to determine the tolerability and preliminary efficacy of the antagonist.
Q3: What are the most common vehicles for administering NK1 receptor antagonists?
The choice of vehicle depends on the antagonist's solubility and the intended route of administration. Many non-peptide NK1 receptor antagonists are lipophilic and may have poor water solubility.
-
For Oral Administration (PO): Compounds are often formulated as a suspension in vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.
-
For Injections (Subcutaneous - SC, Intraperitoneal - IP, Intravenous - IV):
-
Saline (0.9% NaCl) is ideal if the compound is soluble.
-
For less soluble compounds, co-solvents are used. Common systems include a combination of DMSO, Tween 80 (or Cremophor EL), and saline/water. It is critical to keep the percentage of DMSO low (typically <10%) to avoid toxicity.
-
Cyclodextrins, such as sulphobutylether-beta-cyclodextrin (used in the formulation of maropitant (B1663616) and fosaprepitant), can be used to improve the aqueous solubility of certain compounds.[5][6]
-
Q4: How does bioavailability differ between administration routes?
Bioavailability can vary significantly. For example, the oral bioavailability of aprepitant (B1667566) in humans is around 60-65%[1][6], while in rats and mice, it's approximately 42-43%.[7] The bioavailability of maropitant after subcutaneous administration in cats is high at 91.3%, whereas the oral bioavailability is lower.[5][8] Intravenous (IV) administration, by definition, provides 100% bioavailability and is often used to establish a baseline for efficacy when oral absorption is a concern.
Data Summary Tables
Table 1: In Vivo Dosages of Aprepitant (MK-0869)
| Species | Indication/Model | Route | Dosage | Efficacy/Finding |
| Ferret | Cisplatin-Induced Emesis | Oral | 2 and 4 mg/kg | Complete inhibition of retching and vomiting.[7] |
| Gerbil | NK1 Agonist-Induced Foot Tapping | IP | 3 µmol/kg | 100% inhibition of response for >48 hours.[9] |
| Rat | Carcinogenicity Study | Oral | Up to 1000 mg/kg b.i.d. | No teratogenic effects observed.[7] |
| Human | Chemotherapy-Induced Nausea | Oral | 125 mg (Day 1), 80 mg (Days 2-3) | Standard clinical dosage for CINV.[1][10] |
Table 2: In Vivo Dosages of Maropitant (Cerenia®)
| Species | Indication/Model | Route | Dosage | Efficacy/Finding |
| Dog | Acute Vomiting | SC or IV | 1 mg/kg once daily | Effective for prevention and treatment.[5][11] |
| Dog | Acute Vomiting | Oral | 2 mg/kg once daily | Effective for prevention.[11][12] |
| Dog | Motion Sickness | Oral | 8 mg/kg once daily | Effective for prevention.[12][13] |
| Cat | Vomiting | SC or IV | 1 mg/kg once daily | Approved for treatment.[5][8] |
| Cat | Xylazine-Induced Vomiting | Oral | 1 mg/kg | Reduced emetic events by 90%.[8] |
Visualized Pathways and Workflows
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P (SP) to the G-protein coupled NK1 receptor (NK1R) primarily activates the Gq/11 pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to neuronal excitation, inflammation, and other downstream cellular responses.[4][14][15]
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. Cerenia® (maropitant citrate) Injectable Solution [dailymed.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zoetisus.com [zoetisus.com]
- 12. Maropitant Citrate (Cerenia®) for Dogs and Cats [petplace.com]
- 13. northamerica.covetrus.com [northamerica.covetrus.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: NK1 Receptor Antagonists for Major Depressive Disorder (MDD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NK1 receptor antagonists for the treatment of Major Depressive Disorder (MDD).
Frequently Asked Questions (FAQs)
Q1: Why did NK1 receptor antagonists, despite promising early results, fail in Phase III clinical trials for depression?
A1: The failure of NK1 receptor antagonists in Phase III trials for MDD is a multifactorial issue. While early Phase II trials showed promising antidepressant effects, the pivotal Phase III programs, particularly for the compound aprepitant (B1667566), did not demonstrate statistically significant efficacy compared to placebo.[1][2][3] Key contributing factors are believed to be:
-
Inadequate Dosing and Receptor Occupancy: The doses of aprepitant used in Phase III trials (80 mg and 160 mg) were selected based on PET imaging studies that showed ~90% receptor occupancy.[2] However, subsequent analysis and trials with other NK1 antagonists suggest that nearly complete (100%) receptor occupancy may be necessary to achieve a robust antidepressant effect.[4][5] The doses used in the failed Phase III trials may have been sub-therapeutic for depression, even though they were effective for other indications like chemotherapy-induced nausea and vomiting.[2]
-
Flawed Trial Design and Patient Population: Some researchers argue that the patient populations in the large Phase III trials may have been too heterogeneous, leading to a high placebo response rate that masked the true effect of the drug.[6] Additionally, the primary endpoints and trial duration might not have been optimized to detect the unique therapeutic profile of NK1 receptor antagonists.
-
Misinterpretation of Preclinical to Clinical Translation: While preclinical studies in animal models of depression showed positive results for NK1 receptor antagonists, the translation of these findings to human depression is complex.[7][8][9] The underlying neurobiology of depression is multifaceted, and the role of Substance P/NK1 receptor system may be more nuanced in humans than in animal models.
Troubleshooting Guide
Issue: My in-house preclinical experiments with NK1 receptor antagonists are not showing antidepressant-like effects.
Troubleshooting Steps:
-
Review Animal Model: Ensure the chosen animal model is appropriate for screening antidepressant activity and is sensitive to the mechanism of NK1 receptor antagonism. The Forced Swim Test (FST) and Tail Suspension Test (TST) are common initial screening tools.[8][10][11][12][13][14]
-
Verify Compound Administration and Dosing: Confirm the route of administration, dosage, and timing of the NK1 receptor antagonist. Pre-treatment times are critical for observing effects in behavioral assays.
-
Check for Off-Target Effects: Characterize the selectivity of your antagonist for the NK1 receptor to rule out confounding effects from interactions with other receptors.
Issue: We are designing a clinical trial for a novel NK1 receptor antagonist and want to avoid the pitfalls of previous studies.
Recommendations:
-
Prioritize Dose-Finding and Receptor Occupancy Studies: Conduct thorough Phase I and early Phase II studies to establish a clear relationship between dose, plasma concentration, and central NK1 receptor occupancy using PET imaging. Aim for doses that achieve near-complete and sustained receptor blockade.[15][16][17][18][19]
-
Optimize Patient Selection: Consider enrichment strategies to identify patient subpopulations that may be more responsive to NK1 receptor antagonism. This could involve baseline biomarker measurements or specific clinical phenotypes.
-
Re-evaluate Primary Endpoints: While the Hamilton Depression Rating Scale (HAM-D) is a standard primary endpoint, consider including other measures that may be more sensitive to the specific effects of NK1 receptor antagonists, such as anhedonia, anxiety, and sleep disturbances.[20]
Quantitative Data Summary
The following tables summarize key quantitative data from pivotal clinical trials of NK1 receptor antagonists in MDD.
Table 1: Aprepitant Phase III Trials for MDD
| Trial Identifier | Treatment Arms | Number of Patients (per arm, approx.) | Primary Endpoint | Week 8 Mean Change from Baseline in HAM-D17 Score | p-value vs. Placebo |
| NCT00042029 (and others in the program)[1][2][21] | Aprepitant 80 mg | ~150 | Change from baseline in HAM-D17 score at 8 weeks | Not Statistically Significant | > 0.05 |
| Aprepitant 160 mg | ~150 | Change from baseline in HAM-D17 score at 8 weeks | Not Statistically Significant | > 0.05 | |
| Paroxetine (B1678475) 20 mg | ~150 | Change from baseline in HAM-D17 score at 8 weeks | Statistically Significant | ≤ 0.05 | |
| Placebo | ~150 | Change from baseline in HAM-D17 score at 8 weeks | - | - |
Table 2: Casopitant (B1241461) Phase II Trials for MDD
| Trial Identifier | Treatment Arms | Number of Patients | Primary Endpoint | Week 8 Difference in HAMD17 Change from Baseline vs. Placebo | p-value |
| Study 092 (NCT00413023)[4][5] | Casopitant 30 mg/d | 356 (total) | Change from baseline in HAMD17 score at 8 weeks | -2.1 | 0.077 |
| Casopitant 80 mg/d | -2.7 | 0.023 | |||
| Placebo | - | - | |||
| Study 096 (NCT00102492)[4][5] | Casopitant 120 mg/d | 362 (total) | Change from baseline in HAMD17 score at 8 weeks | -1.7 | 0.282 |
| Paroxetine 30 mg/d | Not Reported | > 0.05 | |||
| Placebo | - | - |
Experimental Protocols
1. Preclinical Evaluation: Forced Swim Test (FST) in Rodents
This protocol is a generalized representation of the FST used to assess antidepressant-like activity.
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[10][11][12]
-
Procedure:
-
Pre-test Session (Day 1): Naive rodents are placed in the water tank for a 15-minute habituation session. This induces a state of immobility on subsequent exposures.
-
Drug Administration: The NK1 receptor antagonist or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes intraperitoneally).
-
Test Session (Day 2): The animals are placed back into the swim tank for a 5-minute test session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded.[10][11]
-
-
Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect.
2. Clinical Evaluation: Randomized, Double-Blind, Placebo-Controlled Trial (Representative of Phase III Aprepitant Trials)
This protocol outlines the general design of the Phase III trials for aprepitant in MDD.[2][21]
-
Patient Population: Outpatients diagnosed with Major Depressive Disorder according to DSM-IV criteria, with a baseline Hamilton Depression Rating Scale (17-item) score of ≥ 20.
-
Study Design:
-
Screening Phase: Patients are screened for eligibility criteria.
-
Randomization: Eligible patients are randomly assigned to receive the NK1 receptor antagonist (e.g., aprepitant 80 mg or 160 mg), an active comparator (e.g., paroxetine 20 mg), or a placebo.
-
Treatment Phase: Patients receive the assigned treatment daily for 8 weeks.
-
Assessments: Efficacy is assessed at baseline and at regular intervals throughout the study using standardized rating scales, with the HAM-D17 as the primary outcome measure. Safety and tolerability are also monitored.
-
-
Primary Endpoint: The primary efficacy endpoint is the mean change from baseline in the total HAM-D17 score at the end of the 8-week treatment period.[2]
Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Drug Development Workflow for NK1 Receptor Antagonists.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. NK1 receptor antagonists for depression: Why a validated concept was abandoned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can phase III trial results of antidepressant medications be generalized to clinical practice? A STAR*D report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. DSpace [researchrepository.universityofgalway.ie]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 13. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Anxiety in Clinical Trials with Depressed Patients Using the Hamilton Depression Rating Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chiral NK1 Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral Neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of NK1 receptor antagonists?
A1: The main challenges in the synthesis of chiral NK1 receptor antagonists, such as Aprepitant, revolve around the precise control of stereochemistry at multiple chiral centers. Key difficulties include:
-
Establishing Stereocenters: Many NK1 receptor antagonists possess complex structures with multiple contiguous stereocenters, making their stereocontrolled synthesis challenging.[1]
-
Achieving High Enantioselectivity: Obtaining high enantiomeric excess (ee) is crucial for therapeutic efficacy and safety. This often requires the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions, which can be sensitive to reaction conditions.[2]
-
Scale-Up Issues: Translating a successful lab-scale synthesis to an industrial scale often presents significant hurdles. Maintaining high stereoselectivity, ensuring consistent yields, and managing catalyst performance and cost are common scale-up challenges.[1][3]
-
Purification: Separating the desired diastereomer from unwanted side products can be difficult and may require chromatography, which is often undesirable for large-scale production.[4][5] The development of crystallization-induced dynamic resolution (CIDR) processes has been a significant advancement in overcoming this challenge for some antagonists.[4][6]
Q2: How can I improve the diastereoselectivity of my reaction to obtain the desired chiral isomer?
A2: Improving diastereoselectivity often involves a combination of strategies:
-
Choice of Chiral Auxiliary or Catalyst: The selection of the appropriate chiral auxiliary or catalyst is critical. For instance, in the synthesis of a tetrahydropyran (B127337) NK1 receptor antagonist, an amide of pseudoephedrine was used as a chiral auxiliary to establish the core stereochemistry via asymmetric conjugate addition.[6]
-
Reaction Conditions Optimization: Temperature, solvent, and reagent stoichiometry can have a profound impact on diastereoselectivity. Lowering the reaction temperature often enhances stereoselectivity.
-
Use of Lewis Acids: In some cases, Lewis acids can mediate stereoselective transformations. For example, a Lewis acid-mediated coupling was used in the synthesis of Aprepitant.[7][8]
-
Crystallization-Induced Dynamic Resolution (CIDR): This technique can be employed when a mixture of diastereomers is formed, where one diastereomer is less soluble and crystallizes out of solution, driving the equilibrium towards the formation of the desired isomer.[4][6][9]
Q3: What are the common pitfalls to avoid during the scale-up of a chiral NK1 receptor antagonist synthesis?
A3: Common pitfalls during scale-up include:
-
Inconsistent Raw Material Quality: Variations in the purity of starting materials can significantly impact catalyst performance and reaction outcomes.
-
Mixing and Heat Transfer Issues: Inefficient mixing and poor heat transfer in large reactors can lead to localized "hot spots" or concentration gradients, resulting in decreased yield and selectivity.
-
Catalyst Deactivation: Catalysts that are effective on a small scale may be more susceptible to deactivation on a larger scale due to longer reaction times or exposure to trace impurities.
-
Changes in Crystallization Behavior: The crystallization process can be highly sensitive to scale, affecting particle size distribution, polymorphism, and purity of the final product.
Troubleshooting Guides
Guide 1: Poor Enantioselectivity in Asymmetric Ketone Reduction
Problem: The asymmetric reduction of a prochiral ketone intermediate yields the desired chiral alcohol with low enantiomeric excess (ee).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst or Reagent | Screen a panel of chiral catalysts (e.g., different oxazaborolidines for CBS reduction) or chiral reducing agents. | Identification of a catalyst/reagent that provides higher enantioselectivity for the specific substrate. |
| Incorrect Reaction Temperature | Lower the reaction temperature. Many asymmetric reductions show improved enantioselectivity at lower temperatures. | Increased enantiomeric excess of the desired alcohol. |
| Solvent Effects | Perform the reaction in a range of solvents with varying polarities and coordinating abilities. | Discovery of a solvent system that enhances the stereochemical control of the reduction. |
| Presence of Impurities | Ensure the starting ketone and solvent are of high purity. Trace impurities can poison the catalyst. | Improved and more consistent enantioselectivity. |
Guide 2: Low Yield in Crystallization-Induced Dynamic Resolution (CIDR)
Problem: The yield of the desired diastereomer from a crystallization-induced dynamic resolution (CIDR) process is lower than expected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Epimerization | Optimize the conditions for the in-situ racemization of the unwanted diastereomer (e.g., adjust base or acid catalyst concentration, change temperature). | Faster conversion of the undesired diastereomer to the desired one, leading to a higher isolated yield. |
| Suboptimal Solvent System | Screen different solvent mixtures to find a system where the desired diastereomer has low solubility while the undesired diastereomer remains in solution. | Improved precipitation of the target diastereomer and a higher overall yield. |
| Seeding Issues | Ensure the use of high-purity seed crystals of the desired diastereomer. Optimize the timing and amount of seeding. | Controlled crystallization and prevention of spontaneous nucleation of the undesired diastereomer. |
| Inefficient Mass Transfer | In a slurry, ensure adequate agitation to facilitate the dissolution of the undesired diastereomer and the crystallization of the desired one. Mechanical grinding can sometimes improve solid-liquid mass transfer. | Enhanced rate of resolution and improved yield. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of a Prochiral Ketone using a Chiral Oxazaborolidine Catalyst (CBS Reduction)
Objective: To synthesize a chiral secondary alcohol from a prochiral ketone with high enantioselectivity.
Materials:
-
Prochiral ketone
-
(R)- or (S)-CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane (B79455) solution (e.g., BH₃·THF or BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous HCl (1M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the prochiral ketone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Add the (R)- or (S)-CBS catalyst solution (0.05 - 0.1 eq) dropwise to the stirred solution.
-
Slowly add the borane solution (0.6 - 1.0 eq) via syringe over a period of 30-60 minutes, maintaining the internal temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Warm the mixture to room temperature and carefully add 1M aqueous HCl to hydrolyze the borate (B1201080) esters.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Crystallization-Induced Diastereoselective Transformation for a Key Intermediate of Aprepitant
Objective: To convert a 1:1 mixture of acetal (B89532) diastereomers into a single desired isomer via crystallization-induced asymmetric transformation.[9]
Materials:
-
1:1 mixture of acetal diastereomers
-
Lewis acid (e.g., BF₃·OEt₂)
-
Appropriate solvent system (e.g., acetonitrile)
-
Seed crystals of the desired diastereomer
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Charge a reactor with the 1:1 mixture of acetal diastereomers and the chosen solvent under a nitrogen atmosphere.
-
Add a catalytic amount of the Lewis acid to facilitate the equilibration of the two diastereomers in solution.
-
Heat the mixture to a temperature that allows for rapid equilibration.
-
Once the equilibration is established, cool the solution to the desired crystallization temperature.
-
Add seed crystals of the desired, less soluble diastereomer to initiate crystallization.
-
Maintain the slurry at the crystallization temperature with gentle agitation to allow for the conversion of the soluble diastereomer to the less soluble one as it crystallizes out of solution.
-
Monitor the diastereomeric ratio in both the solid and liquid phases over time by HPLC.
-
Once the desired diastereomeric purity is achieved in the solid phase, filter the slurry.
-
Wash the filter cake with a cold solvent to remove any residual mother liquor.
-
Dry the solid product under vacuum.
Quantitative Data Summary
Table 1: Comparison of Different Conditions for Asymmetric Ketone Reduction
| Substrate | Catalyst/Reagent | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (R)-CBS | BH₃·THF | THF | 0 | 95 | 97 | [10] |
| 1-Tetralone | (R)-CBS | BH₃·THF | THF | 0 | 92 | 85 | [10] |
| 3',5'-Bis(trifluoromethyl)acetophenone | ChKRED20 | Isopropanol | Buffer | 30 | >99 | 92 | [9] |
| 2-Chloroacetophenone | (R)-CBS | BH₃·THF | THF | 0 | 90 | 98 | [10] |
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Formulation Strategies for Poorly Soluble NK1 Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the formulation of poorly soluble Neurokinin-1 (NK1) receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating poorly soluble NK1 receptor antagonists like aprepitant (B1667566)?
Poorly soluble NK1 receptor antagonists, such as aprepitant, present significant formulation challenges primarily due to their low aqueous solubility and, in some cases, low permeability.[1][2] Aprepitant, for instance, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[2][3] These characteristics lead to poor dissolution and limited oral bioavailability, hindering their therapeutic efficacy.[3][4] Overcoming these hurdles is essential for developing effective oral and parenteral dosage forms.[2]
Q2: What are the most common formulation strategies to enhance the solubility of NK1 receptor antagonists?
Several innovative formulation strategies are employed to improve the solubility and bioavailability of poorly soluble NK1 receptor antagonists. The most prominent and successful approaches include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a polymer matrix.[5][6] The amorphous form of the drug has a higher free energy state compared to its crystalline form, leading to increased aqueous solubility and faster dissolution.[7]
-
Nanosuspensions: This strategy focuses on reducing the drug particle size to the nanometer range.[1][8] The increased surface area of the nanoparticles enhances the dissolution rate of the drug.[9]
-
Lipid-Based Formulations: These formulations involve dissolving or suspending the drug in lipidic excipients, such as oils, surfactants, and co-solvents.[10][11] These systems can improve drug solubilization in the gastrointestinal tract and enhance absorption via the lymphatic system.[12]
-
Prodrugs: Chemical modification of the drug molecule to create a more soluble prodrug is another approach.[3] For example, fosaprepitant (B1673561) is a water-soluble prodrug of aprepitant used for intravenous administration.[2]
Q3: How do I choose the most suitable formulation strategy for my NK1 receptor antagonist?
The selection of an appropriate formulation strategy depends on several factors, including the physicochemical properties of the drug, the desired dosage form (oral, parenteral), and the target product profile. A key initial step is to assess the drug's solubility in various lipids and polymers.[13] For highly lipophilic drugs, lipid-based formulations can be a good starting point.[11] For compounds that can be stabilized in an amorphous form, amorphous solid dispersions are a powerful option.[6] Nanosuspensions are particularly useful for drugs that are difficult to solubilize in either aqueous or lipid-based systems.[8]
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
Problem: The amorphous solid dispersion is physically unstable and recrystallizes over time.
-
Possible Cause 1: Poor Drug-Polymer Miscibility.
-
Troubleshooting: Ensure that the drug and polymer are miscible.[14] The presence of a single glass transition temperature (Tg) for the ASD, intermediate to that of the drug and the polymer, is a good indicator of miscibility.[15] If two distinct Tgs are observed, it suggests phase separation. Consider screening different polymers to find one with better miscibility with your NK1 antagonist.
-
-
Possible Cause 2: High Drug Loading.
-
Troubleshooting: The drug concentration in the polymer may be above its solubility limit, leading to crystallization.[14] Try reducing the drug loading in the formulation.
-
-
Possible Cause 3: Inappropriate Storage Conditions.
Problem: The ASD shows poor dissolution enhancement.
-
Possible Cause 1: Incomplete Conversion to Amorphous Form.
-
Troubleshooting: Verify the amorphous nature of the drug within the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[16] If crystallinity is detected, optimize the manufacturing process (e.g., increase the cooling rate in hot-melt extrusion).
-
-
Possible Cause 2: Poor Wettability of the Formulation.
-
Troubleshooting: The choice of polymer can significantly impact the wettability of the ASD.[5] Consider using a more hydrophilic polymer or incorporating a surfactant into the formulation.
-
Nanosuspensions
Problem: The nanoparticles in the nanosuspension are aggregating.
-
Possible Cause 1: Insufficient Stabilization.
-
Troubleshooting: Aggregation is a common issue with nanosuspensions due to their high surface energy. Ensure you are using an adequate concentration of a suitable stabilizer (e.g., surfactants, polymers). A combination of stabilizers, providing both electrostatic and steric stabilization, can be more effective.[1]
-
-
Possible Cause 2: Unsuitable Stabilizer.
-
Troubleshooting: The choice of stabilizer is critical. Screen different stabilizers to find one that effectively adsorbs onto the drug particle surface and prevents aggregation. For instance, a combination of Tween 80 and Poloxamer 188 has been shown to be effective for stabilizing aprepitant nanosuspensions.[1]
-
Problem: The particle size of the nanosuspension is too large or has a wide distribution.
-
Possible Cause 1: Inefficient Particle Size Reduction Process.
-
Troubleshooting: Optimize the parameters of your size reduction method. For high-pressure homogenization, this could involve increasing the number of homogenization cycles or the homogenization pressure.[8] For media milling, adjusting the milling time and the size of the milling media can be effective.
-
-
Possible Cause 2: Ostwald Ripening.
-
Troubleshooting: This phenomenon, where smaller particles dissolve and redeposit onto larger particles, can lead to an increase in particle size over time. Using a stabilizer that reduces the solubility of the drug in the dispersion medium can help mitigate this effect.
-
Lipid-Based Formulations
Problem: The drug precipitates from the lipid-based formulation upon dilution in aqueous media.
-
Possible Cause 1: Supersaturation and Poor Solubilization Capacity of the Digested Formulation.
-
Troubleshooting: When a lipid-based formulation is diluted in the gastrointestinal fluids, the solvent capacity of the system changes, which can lead to drug precipitation. The formulation should be designed to form stable micelles or emulsified droplets upon digestion that can maintain the drug in a solubilized state.[13] Using a combination of oils, surfactants, and co-solvents can improve the robustness of the formulation to dilution.
-
-
Possible Cause 2: Inappropriate Surfactant to Oil Ratio.
-
Troubleshooting: The ratio of surfactant to oil is crucial for the formation of stable emulsions or microemulsions.[10] Optimize this ratio to ensure the formation of a stable dispersed system upon contact with aqueous media.
-
Data Summary Tables
Table 1: Solubility of Aprepitant in Various Media
| Media | Solubility (µg/mL) | Reference |
| Free base solution (pH 2-10) | 3 - 7 | [16] |
Table 2: Particle Size of Aprepitant Nanosuspensions with Different Stabilizers
| Stabilizer(s) | Particle Size (nm) | Reference |
| Tween 80 and Poloxamer 188 | 35.82 | [1] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[17]
Materials:
-
Poorly soluble NK1 receptor antagonist
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)[18]
-
Mechanical shaker or agitator
-
Centrifuge
-
Validated analytical method (e.g., HPLC) for drug quantification
Procedure:
-
Add an excess amount of the NK1 receptor antagonist to a known volume of the buffer solution in a sealed container.[17]
-
Agitate the container at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[18][19]
-
After equilibration, stop the agitation and allow the undissolved particles to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.[17] Be cautious of potential drug adsorption to the filter material.[17]
-
Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method.
-
Repeat the measurement at different time points to ensure that equilibrium has been reached.[20]
Protocol 2: In Vitro Dissolution Testing of Amorphous Solid Dispersions
This protocol outlines a general procedure for evaluating the dissolution performance of ASDs.
Materials:
-
Amorphous solid dispersion of the NK1 receptor antagonist
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Syringes and filters for sampling
-
Validated analytical method (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37 °C in the dissolution vessels.
-
Place a known amount of the ASD formulation into each dissolution vessel.
-
Start the dissolution apparatus at a specified paddle speed (e.g., 50-100 rpm).
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Immediately filter the samples to remove any undissolved particles.
-
Analyze the drug concentration in the filtered samples using a validated analytical method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
References
- 1. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aprepitant: Review on Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. who.int [who.int]
Validation & Comparative
A Comparative Guide to the Efficacy of Aprepitant and Fosaprepitant in Preventing Chemotherapy-Induced Nausea and Vomiting
This guide provides a detailed comparison of aprepitant (B1667566) and its intravenous prodrug, fosaprepitant (B1673561), for researchers, scientists, and drug development professionals. It focuses on their mechanism of action, bioequivalence, and comparative efficacy, supported by data from key clinical trials.
Introduction and Mechanism of Action
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] It is a cornerstone of antiemetic therapy for preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV), particularly that which is caused by highly or moderately emetogenic chemotherapy (HEC or MEC).[3][4] Fosaprepitant is a water-soluble N-phosphoryl derivative and prodrug of aprepitant, developed for intravenous (IV) administration.[5][6] Following IV infusion, fosaprepitant is rapidly and completely converted to aprepitant by ubiquitous phosphatases within approximately 30 minutes.[7][8]
Both agents exert their antiemetic effects by blocking the binding of substance P at NK1 receptors in the central nervous system.[1][9] This action is central to inhibiting the emetic reflex, as aprepitant has demonstrated the ability to cross the blood-brain barrier and occupy brain NK1 receptors.[1][2] Unlike other antiemetics, aprepitant and fosaprepitant have minimal to no affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors.[1][2]
Pharmacokinetics and Bioequivalence
Fosaprepitant was developed to overcome the administration limitations of oral aprepitant, especially in patients experiencing nausea or unable to tolerate oral intake.[3][5] Clinical studies have established the bioequivalence of IV fosaprepitant to oral aprepitant. A 115 mg dose of IV fosaprepitant provides a similar systemic exposure (Area Under the Curve, AUC) to a 125 mg oral dose of aprepitant.[10][11] Similarly, a single 150 mg IV dose of fosaprepitant has been shown to be bioequivalent to single oral doses of 165 mg or 185 mg of aprepitant.[12] This bioequivalence allows the substitution of oral aprepitant on day 1 of a 3-day CINV prevention regimen with a single IV dose of fosaprepitant.[7][11]
Comparative Efficacy in Clinical Trials
The non-inferiority and comparative efficacy of fosaprepitant and aprepitant have been evaluated in robust clinical trials across different patient populations.
A pivotal multicenter, randomized, double-blind, phase III trial compared the efficacy of a single-dose IV fosaprepitant regimen to a standard 3-day oral aprepitant regimen in adult patients receiving cisplatin-based HEC. The study concluded that the fosaprepitant regimen was non-inferior to the aprepitant regimen.[13]
Data Presentation: Table 1. Efficacy in Adults Receiving Highly Emetogenic Chemotherapy
| Endpoint | Fosaprepitant Regimen (n=321) | Aprepitant Regimen (n=323) | P-value |
|---|---|---|---|
| Complete Response (CR) | |||
| Overall Period (0-120h) | 71.96% | 69.35% | 0.4894 |
| Acute Phase (0-24h) | 90.97% | 86.69% | 0.1036 |
| Delayed Phase (25-120h) | 75.08% | 73.07% | 0.5900 |
| No Vomiting | |||
| Overall Period (0-120h) | 74.45% | 73.68% | 0.8575 |
Data sourced from a Phase III non-inferiority trial.[13]
A randomized phase III trial compared a single dose of IV fosaprepitant with a 3-day course of oral aprepitant in pediatric patients (ages 2-12) receiving MEC or HEC. The results indicated that fosaprepitant was statistically superior in preventing CINV during the acute phase.[14][15]
Data Presentation: Table 2. Efficacy in Pediatric Patients Receiving Emetogenic Chemotherapy
| Endpoint | Fosaprepitant Arm (n=55) | Aprepitant Arm (n=53) | P-value |
|---|---|---|---|
| Complete Response (CR) | |||
| Acute Phase (0-24h) | 95% | 79% | 0.018 |
| Delayed Phase (>24h) | 71% | 66% | 0.586 |
| Overall Phase | 69% | 57% | 0.179 |
Data sourced from a randomized Phase III superiority trial.[14][15][16]
Experimental Protocols
Detailed methodologies from the key comparative trials are outlined below.
-
Study Design: A multicenter, randomized, double-blind, double-simulated, positive-controlled, phase III non-inferiority trial.[13]
-
Patient Population: Patients aged 18-75 receiving their first course of cisplatin-based chemotherapy (≥70 mg/m²).[13]
-
Interventions:
-
Fosaprepitant Group: Received a single IV infusion of fosaprepitant 150 mg on day 1, plus oral placebo on days 2 and 3.[13]
-
Aprepitant Group: Received an IV placebo infusion on day 1, plus oral aprepitant 125 mg on day 1 and 80 mg on days 2 and 3.[13]
-
Both groups also received a 5-HT3 receptor antagonist and dexamethasone (B1670325) as part of standard therapy.[13]
-
-
Primary Endpoint: The rate of Complete Response (CR), defined as no vomiting and no use of rescue therapy, during the overall phase (0 to 120 hours after chemotherapy initiation).[13]
-
Secondary Endpoints: CR rates during the acute (0-24 hours) and delayed (25-120 hours) phases.[13]
-
Study Design: A randomized, double-parallel, phase III trial.[14][15]
-
Patient Population: Children aged 2–12 years undergoing moderate or highly emetogenic chemotherapy (MEC or HEC).[15][16]
-
Interventions:
-
Fosaprepitant Arm (A): Received a single dose of IV fosaprepitant.[15]
-
Aprepitant Arm (B): Received 3 days of oral aprepitant.[15]
-
All patients in both arms also received ondansetron (B39145) and dexamethasone.[15][16]
-
-
Primary Endpoint: The rate of CR during the acute phase (from the start through 24 hours after the last chemotherapy dose).[15]
-
Secondary Endpoints: CR during the delayed phase, overall CR, and the use of rescue antiemetics.[15]
Safety and Tolerability
Both aprepitant and fosaprepitant are generally well-tolerated. In comparative studies, the incidence of adverse events was similar between the two treatment groups.[13] Commonly reported side effects may include tiredness, diarrhea, and reactions at the injection site for fosaprepitant.[13][17]
Conclusion
Fosaprepitant is the IV prodrug of aprepitant and demonstrates bioequivalence, allowing for an effective alternative when oral administration is not feasible. Clinical evidence supports that a single IV dose of fosaprepitant is non-inferior to a 3-day oral aprepitant regimen for preventing CINV in adults undergoing HEC.[13] In the pediatric population, IV fosaprepitant has shown superiority over oral aprepitant in controlling acute CINV.[14][15] The choice between these agents may therefore be guided by the patient's age, clinical status, ability to tolerate oral medication, and the specific phase of CINV being targeted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [PDF] Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting | Semantic Scholar [semanticscholar.org]
- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Single-Dose Bioequivalence and Food Effect Study With Aprepitant and Fosaprepitant Dimeglumine in Healthy Young Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 14. Comparison of oral aprepitant and intravenous fosaprepitant for prevention of chemotherapy-induced nausea and vomiting in pediatric oncology patients: a randomized phase III trial - Yu - Translational Pediatrics [tp.amegroups.org]
- 15. Comparison of oral aprepitant and intravenous fosaprepitant for prevention of chemotherapy-induced nausea and vomiting in pediatric oncology patients: a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aprepitant/Fosaprepitant Injection: MedlinePlus Drug Information [medlineplus.gov]
Unlocking the Potential of NK1 Receptor Antagonists in Chronic Pain Management: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neurokinin-1 (NK1) receptor antagonists in the context of chronic pain. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to validate the role of the NK1 receptor as a therapeutic target.
The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, has long been a focal point in the quest for novel analgesics.[1][2] Substance P is a key mediator in the transmission of pain signals, particularly in chronic pain states.[3][4] Its release from primary afferent neurons in response to noxious stimuli activates NK1 receptors on second-order neurons in the spinal cord, leading to neuronal excitation and the perception of pain.[2][3] Despite a strong preclinical rationale, the translation of NK1 receptor antagonists into clinically effective analgesics has been challenging, a critical aspect this guide will explore.[5][6]
Comparative Efficacy of NK1 Receptor Antagonists in Preclinical Models
Numerous preclinical studies have demonstrated the potential of NK1 receptor antagonists in various animal models of inflammatory and neuropathic pain. The table below summarizes the quantitative data from key studies, offering a comparative overview of their efficacy.
| Antagonist | Animal Model | Dose | Route of Administration | Efficacy | Reference |
| Aprepitant (B1667566) | Gerbil Foot Tap (GFT) | 3 µmol/kg | i.p. | 100% inhibition of GFT response for >48h | [7] |
| Cisplatin-induced emesis | - | - | Significant improvement in complete response rates vs. placebo | [8] | |
| Netupitant | Mouse SP-induced scratching | 1-10 mg/kg | i.p. | Dose-dependent inhibition | [9] |
| Gerbil agonist-induced foot tapping | ID50: 1.5 mg/kg | i.p. | Dose-dependent counteraction | [9] | |
| Gerbil agonist-induced foot tapping | ID50: 0.5 mg/kg | p.o. | Dose-dependent counteraction | [9] | |
| CI-1021 | Mouse Formalin Test (late phase) | MED: 3 mg/kg | s.c. | Dose-dependent blockade | [10] |
| Rat Chronic Constrictive Injury (CCI) | 10-100 mg/kg | s.c. | Blocked all responses except dynamic allodynia | [10] | |
| CP-99,994 | Mouse Formalin Test (late phase) | MED: 3 mg/kg | s.c. | Dose-dependent blockade | [10] |
| Gerbil Foot Tap (GFT) | 3 µmol/kg | i.p. | 100% inhibition at 15 min, with rapid decline | [7] | |
| SR 140333 | Mouse Formalin Test (late phase) | MED: 10 mg/kg | s.c. | Dose-dependent blockade | [10] |
| L760735 | Rat Hind Paw Incision | 30 µg | i.t. | Significantly attenuated guarding and allodynia | [3] |
| Rat Hind Paw Incision | 30 µg | i.w. | Decreased guarding behavior | [3] | |
| RP67580 | Rat CFA-induced latent sensitization | 0.3 nmol | i.t. | Prevented naltrexone-induced allodynia | [4] |
| Rat Tibial SNI-induced latent sensitization | 0.3 nmol | i.t. | Prevented naltrexone-induced allodynia | [4] | |
| ZD6021 | Gerbil Foot Tap (GFT) | 10 µmol/kg | i.p. | Efficacy lasted for 4 hours | [7] |
The Endosomal Signaling Hypothesis: A Paradigm Shift
A significant breakthrough in understanding the limited clinical success of early NK1 receptor antagonists is the discovery of the crucial role of endosomal signaling.[5][11] Upon activation by Substance P, the NK1 receptor is internalized into endosomes, where it continues to signal, contributing to sustained neuronal excitation and pain.[11] Many first-generation antagonists were designed to target cell-surface receptors and were unable to effectively block this prolonged intracellular signaling.[5][12] This has led to the development of new antagonists with improved cell penetration and retention in endosomes, showing promise for more sustained pain relief.[11][12]
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved, the following diagrams illustrate the NK1 receptor signaling pathway in pain transmission and a typical experimental workflow for evaluating NK1 receptor antagonists.
References
- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 2. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system [transpopmed.org]
- 3. Role of neurokinin type 1 receptor in nociception at the periphery and the spinal level in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic studies on the NK1 receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neurokinin 1 receptor signaling in endosomes mediates sustained nociception and is a viable therapeutic target for prolonged pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicineinnovates.com [medicineinnovates.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of NK1 Receptor Antagonists
A deep dive into the selectivity of Neurokinin-1 (NK1) receptor antagonists reveals a high degree of specificity for their primary target, with minimal interaction with the related Neurokinin-2 (NK2) and Neurokinin-3 (NK3) receptors. This high selectivity is a cornerstone of their therapeutic success, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV).
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts its diverse physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3.[1] While there is some degree of cross-reactivity among the endogenous ligands—for instance, NKA can bind to the NK1 receptor with a fair affinity—the development of synthetic antagonists has focused on achieving high receptor selectivity to minimize off-target effects.[2] This guide provides a comparative analysis of the cross-reactivity profiles of prominent NK1 receptor antagonists, supported by experimental data and methodologies.
Comparative Analysis of Receptor Binding Affinity
Modern NK1 receptor antagonists, often referred to as "-pitants," are non-peptide molecules designed for high-affinity and selective binding to the NK1 receptor. This class of drugs, including aprepitant (B1667566), rolapitant (B1662417), and netupitant, has demonstrated significant clinical efficacy.[3] Their binding profiles show a strong preference for the NK1 receptor, with substantially lower affinity for the NK2 and NK3 receptor subtypes.
| NK1 Receptor Antagonist | NK1 Receptor Affinity (Kᵢ) | Cross-Reactivity with NK2 and NK3 Receptors |
| Aprepitant | 0.12 nM[4] | Exhibits little to no affinity for NK2 or NK3 receptors.[5][6] Also shows minimal affinity for serotonin, dopamine, or corticosteroid receptors.[4] |
| Rolapitant | 0.66 nM[7] | Highly selective for the NK1 receptor over NK2 and NK3 subtypes.[7] Does not have significant affinity for a wide range of other receptors or transporters.[8] |
| Netupitant | 1.0 nM[4] | A potent and selective NK1 receptor antagonist with a high degree of occupancy.[7] |
| Maropitant | Data not available in nM | A selective NK1 receptor antagonist. Its structure is optimized for interaction with the NK1 receptor.[9][10] |
Kᵢ (Inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
This high selectivity is a critical attribute, ensuring that the therapeutic actions of these drugs are precisely targeted. For instance, aprepitant has been shown to cross the blood-brain barrier and occupy NK1 receptors in the brain with high specificity, which is essential for its antiemetic effects.[4] Similarly, rolapitant is a highly selective antagonist that penetrates the central nervous system.[7]
Experimental Protocols
The determination of binding affinity and functional antagonism of these compounds relies on standardized in vitro assays.
Radioligand Binding Assay
This is the gold standard method for determining the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) engineered to express a high density of human NK1, NK2, or NK3 receptors are cultured. The cells are harvested and homogenized to isolate the cell membranes, which contain the receptors.
-
Competitive Binding: The prepared cell membranes are incubated in a solution containing a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the receptor with high affinity, e.g., [³H]-Substance P for the NK1 receptor).
-
Introduction of Antagonist: The unlabeled NK1 receptor antagonist being tested is added to the incubation mixture at various concentrations. This "cold" ligand competes with the "hot" radiolabeled ligand for the same binding sites on the receptor.
-
Separation and Quantification: After reaching equilibrium, the mixture is filtered to separate the membranes (with bound ligands) from the unbound ligands. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Antagonism Assays (e.g., Calcium Mobilization)
These assays measure an antagonist's ability to block the biological response triggered by an agonist. Since neurokinin receptors are coupled to the Gαq protein, their activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).
-
Cell Culture: Cells stably expressing the NK1, NK2, or NK3 receptor are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the NK1 receptor antagonist.
-
Agonist Stimulation: A known agonist for the specific receptor (e.g., Substance P for NK1) is added to the cells.
-
Measurement: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorometer or a fluorescence microscope.[11]
-
Data Analysis: The ability of the antagonist to reduce the agonist-induced calcium signal is quantified. The concentration of the antagonist that causes a 50% reduction in the maximal response to the agonist is determined (IC₅₀), providing a measure of its functional potency.
Visualizing the Mechanisms
Neurokinin Receptor Signaling Pathway
All three neurokinin receptors primarily signal through the Gαq pathway, leading to the mobilization of intracellular calcium.
Caption: General signaling cascade for NK1, NK2, and NK3 receptors via the Gq protein pathway.
Experimental Workflow for a Competitive Binding Assay
The following diagram outlines the key steps in determining the binding affinity of an antagonist.
Caption: A typical experimental workflow for a radioligand competitive binding assay.
References
- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NK-1 Receptor Antagonists and Pruritus: Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 8. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurokinin-1 (NK1) Receptor Antagonists in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the performance of various Neurokinin-1 (NK1) receptor antagonists across different animal models. The objective is to offer a comprehensive resource for preclinical research, highlighting species-specific differences and providing supporting experimental data to aid in study design and drug development.
Introduction to the NK1 Receptor and its Antagonists
The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R signaling system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and mood regulation.[1][3] Consequently, NK1R antagonists have been developed as potential therapeutics for a range of conditions. While their most successful clinical application to date is in the prevention of chemotherapy-induced nausea and vomiting (CINV), their efficacy in other areas like pain and anxiety has been more variable, highlighting the complexities of translating preclinical findings to human outcomes.[4][5] This guide focuses on the preclinical data from various animal models to better understand the comparative pharmacology of these agents.
The NK1 Receptor Signaling Pathway
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq and Gs.[1] Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which influences cell proliferation, migration, and apoptosis.[6] Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[1][8] NK1R antagonists act by blocking the binding of Substance P, thereby inhibiting these downstream signaling events.[7]
Caption: NK1 Receptor signaling cascade upon activation by Substance P and inhibition by antagonists.
Comparative Analysis in Emesis Models
The anti-emetic properties of NK1R antagonists are well-established, with the ferret considered the gold standard preclinical model for predicting efficacy against CINV.[9] Dogs and the house musk shrew (Suncus murinus) are also valuable models.[9][10]
Table 1: Efficacy of NK1R Antagonists in Emesis Models
| Antagonist | Animal Model | Emetic Stimulus | Dose & Route | Efficacy (% Inhibition or Effect) | Reference(s) |
|---|---|---|---|---|---|
| Aprepitant (B1667566) | Ferret | Cisplatin (B142131) (acute & delayed) | 2-4 mg/kg, p.o. | Complete inhibition of retching and vomiting.[11] | [11] |
| Maropitant (B1663616) | Dog | Cisplatin | 1 mg/kg, s.c. | Significantly reduced number of emetic events.[10][12][13] | [10][12][13] |
| Dog | Apomorphine (central) | 1 mg/kg, s.c. | Superior efficacy compared to ondansetron.[14] | [14] | |
| Dog | Ipecac (peripheral) | 1 mg/kg, s.c. | Efficacy comparable to ondansetron.[14] | [14] | |
| CP-99,994 | Ferret | Cisplatin, Apomorphine, Loperamide, CuSO₄ | 0.1-1.0 mg/kg, s.c. | Dose-related inhibition of vomiting and retching.[15] | [15] |
| | Dog | Apomorphine, CuSO₄ | 40 µg/kg bolus + 300 µg/kg/h, i.v. | Significant reduction in vomiting.[16] |[16] |
Discussion: NK1R antagonists demonstrate broad-spectrum anti-emetic activity against both centrally and peripherally acting emetogens.[14][15] In ferrets, aprepitant is highly effective against both the acute and delayed phases of cisplatin-induced emesis.[11] Maropitant shows robust efficacy in dogs against various emetic challenges.[12][14] The consistent efficacy across these models, particularly the ferret, was highly predictive of the clinical success of this drug class for CINV.[9]
Comparative Analysis in Pain Models
The role of Substance P as a "pain transmitter" has long been established, suggesting that NK1R antagonists could be effective analgesics.[2] Preclinical studies in rodent models of inflammatory and neuropathic pain have shown that these antagonists can reverse hyperalgesia (a sensitized pain state), though they have little effect on acute nociception.[2][5]
Table 2: Efficacy of NK1R Antagonists in Rodent Pain Models
| Antagonist | Animal Model | Pain Model | Dose & Route | Efficacy (Reversal of Hyperalgesia/Allodynia) | Reference(s) |
|---|---|---|---|---|---|
| Netupitant Analogs | Mouse (hNK1R knock-in) | Capsaicin-induced nociception | Intrathecal | Potent, efficacious, and sustained antinociceptive effects.[17] | [17] |
| Aprepitant | Mouse (hNK1R knock-in) | Capsaicin-induced nociception | Intrathecal | Transiently inhibited nociceptive responses.[17] | [17] |
| L-733,060 | Rat | CFA-induced inflammation | Microinjection into RVM | Reversed heat hyperalgesia.[18] | [18] |
| RP67580 | Rat | CFA-induced inflammation | i.p. | Attenuated latent sensitization. | |
CFA: Complete Freund's Adjuvant; RVM: Rostral Ventromedial Medulla
Discussion: In animal models, NK1R antagonists effectively blunt pain in sensitized states, such as those caused by inflammation or nerve injury.[2][19] For example, antagonists microinjected into the RVM, a key pain-modulating area in the brainstem, can reverse heat hyperalgesia in rats with inflammation.[18] However, the translation of these preclinical findings to humans has been disappointing, with NK1R antagonists largely failing to show clinical analgesic efficacy.[2][5] This discrepancy may be due to species differences in receptor pharmacology, the complexity of human pain perception versus rodent nociceptive reflexes, or the specific pain conditions studied.[5][19]
Comparative Analysis in Anxiety Models
The SP/NK1R system is also involved in stress and emotional processing, making it a target for anxiolytic drugs.[3] Animal models of anxiety, such as the elevated plus-maze (EPM) and fear-potentiated startle, are used to evaluate the potential of these compounds.[20][21] Due to differences in the NK1R amino acid sequence between species, gerbils have often been a preferred model as their receptor has a higher affinity for many antagonists developed for humans compared to rats and mice.[20]
Table 3: Efficacy of NK1R Antagonists in Anxiety Models
| Antagonist | Animal Model | Anxiety Model | Dose & Route | Efficacy (Anxiolytic-like Effect) | Reference(s) |
|---|---|---|---|---|---|
| GR-205171 | Gerbil | Elevated Plus-Maze | 1, 3, 10 mg/kg, s.c. | Increased time in open arms.[20] | [20] |
| Gerbil | Fear-Potentiated Startle | 1, 3, 10 mg/kg, s.c. | Reduced fear-potentiated startle response.[20] | [20] | |
| Vestipitant (B1683824) | Human | CO₂ Challenge | 15 mg, single dose | Significant reduction in subjective anxiety (VAS-A).[22] | [22] |
| L-760735 | Gerbil | Forced Swim Test | 0.3-3 mg/kg, p.o. | Antidepressant-like effect (reduced immobility).[23] | [23] |
| NKP608 | Mouse | Elevated Plus-Maze | Not specified | Lacked anxiolytic-like activity.[24] |[24] |
Discussion: Several NK1R antagonists have demonstrated anxiolytic-like effects in gerbil models.[20] For instance, GR-205171 increased exploration of the open arms in the EPM and reduced conditioned fear responses, indicative of anxiolytic activity.[20] However, results can be inconsistent across species and compounds.[24] While some antagonists show promise, the clinical development for anxiety and depression has been challenging, with mixed results in human trials.[23]
Pharmacokinetic Comparison
The pharmacokinetic properties of NK1R antagonists can vary significantly across species, impacting their absorption, distribution, metabolism, and excretion. These differences are critical to consider when designing and interpreting preclinical studies.
Table 4: Comparative Pharmacokinetic Parameters of Aprepitant
| Species | Route | Bioavailability (%) | Tmax (h) | Key Metabolic Pathways | Reference(s) |
|---|---|---|---|---|---|
| Rat | p.o. | 43% | 2-4 | Extensive metabolism; N-dealkylation, oxidation, glucuronidation.[11][25] Biliary excretion is major route of elimination.[25] | [11][25] |
| Dog | p.o. | - | - | Qualitatively similar to rats; N-dealkylation, oxidation, glucuronidation.[25] Biliary and urinary excretion.[25] | [25] |
| Ferret | p.o. | 45.4% | 2-4 | Not detailed, but effective anti-emetic action implies sufficient CNS penetration.[11] |[11] |
Discussion: Aprepitant is rapidly absorbed in rats and ferrets following oral administration.[11] It undergoes extensive metabolism in both rats and dogs, with similar metabolic profiles observed.[25] The primary routes of elimination differ, with biliary excretion being predominant in rats, while both biliary and urinary excretion are important in dogs.[25] Understanding these species-specific pharmacokinetic profiles is essential for dose selection and for extrapolating results to humans.
Detailed Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This model is a cornerstone for evaluating anti-emetic drugs, particularly for CINV, as it exhibits both acute and delayed phases of emesis, similar to humans.[26]
Methodology:
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory environment and observation chambers for several days prior to the experiment.
-
Antagonist Administration: The test NK1R antagonist (e.g., aprepitant) or vehicle is administered via the desired route (e.g., oral gavage) at a predetermined time before the emetic challenge.
-
Emetic Challenge: A high dose of cisplatin (e.g., 5-10 mg/kg) is administered intravenously to induce emesis.
-
Observation: Animals are observed continuously for a set period (e.g., 4-6 hours for the acute phase). The latency to the first emetic episode and the total number of retches and vomits are recorded. For delayed-phase studies, observation continues for up to 72 hours.[26]
-
Data Analysis: The efficacy of the antagonist is determined by comparing the number of emetic episodes in the treated group to the vehicle-control group.
Caption: Experimental workflow for the ferret cisplatin-induced emesis model.
Elevated Plus-Maze (EPM) in Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[27][28] The test is based on the animal's natural aversion to open and elevated spaces.[29]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by walls.[20][29]
-
Animal Acclimatization: Rodents (mice, rats, or gerbils) are brought to the testing room to acclimatize for at least 30-60 minutes before the trial begins.[27]
-
Antagonist Administration: The test NK1R antagonist or vehicle is administered at a specific time before the test.
-
Trial: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[27][29]
-
Recording & Analysis: The session is recorded by a video camera.[20] Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[27] An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.[28]
References
- 1. mdpi.com [mdpi.com]
- 2. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action and lessons for future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Efficacy of maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Comparative efficacy of maropitant and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Effects of neurokinin-1 receptor agonism and antagonism in the rostral ventromedial medulla of rats with acute or persistent inflammatory nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anxiolytic effects of vestipitant in a sub-group of healthy volunteers known to be sensitive to CO2 challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
A Comparative Guide to Neurokinin-1 Receptor Antagonists: Bridging In Vitro Activity with In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Neurokinin-1 (NK1) receptor antagonists, focusing on the correlation between their in vitro and in vivo activities. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex pathways, this document aims to be an invaluable resource for researchers in the field of drug discovery and development.
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and has potential applications in other conditions such as pain and inflammation.[1][2] A critical aspect of developing novel NK1 receptor antagonists is understanding the translation of their activity from in vitro assays to in vivo models, a concept known as in vitro to in vivo correlation (IVIVC). This guide will delve into the IVIVC of several prominent NK1 receptor antagonists.
Comparative Analysis of NK1 Receptor Antagonists
The following tables summarize the in vitro and in vivo pharmacological data for a selection of NK1 receptor antagonists. These compounds have been chosen based on their clinical significance and the availability of comparative data.
In Vitro Activity Data
This table presents the binding affinity (Ki) and functional antagonist potency (IC50 or pA2) of various NK1 receptor antagonists at the human NK1 receptor. Lower Ki and IC50 values, and higher pA2 values, indicate greater potency.
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50/pA2) | Reference(s) |
| Aprepitant | 0.1 - 0.9 | IC50: ~1 nM | [3] |
| Fosaprepitant | (Prodrug of Aprepitant) | (Prodrug of Aprepitant) | [4] |
| Netupitant | ~1.0 | pKB: 8.87 | [3] |
| Rolapitant | ~0.66 | IC50: ~0.7 nM | [3] |
| Casopitant | ~0.16 (ferret) | Not specified | [3] |
| CP-99,994 | Not specified | Equipotent to Aprepitant | [5] |
| ZD6021 | Not specified | Equipotent to Aprepitant | [5] |
| Maropitant | Not specified | Potent NK1 antagonist | [6] |
Note: Values are approximate and can vary depending on the specific assay conditions. pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.
In Vivo Efficacy Data
This table summarizes the in vivo efficacy of NK1 receptor antagonists in preclinical models of emesis (ferret) and other centrally mediated behaviors (gerbil foot tapping). The ED50 represents the dose required to achieve 50% of the maximal effect.
| Compound | Animal Model | Endpoint | Efficacy (ED50 or effective dose) | Reference(s) |
| Aprepitant | Gerbil | Inhibition of foot tapping | 3 µmol/kg (i.p.) | [5] |
| Netupitant | Gerbil | Inhibition of foot tapping | ID50: 1.5 mg/kg (i.p.), 0.5 mg/kg (oral) | [3] |
| CP-99,994 | Gerbil | Inhibition of foot tapping | 3 µmol/kg (i.p.) | [5] |
| ZD6021 | Gerbil | Inhibition of foot tapping | 10 µmol/kg (i.p.) | [5] |
| Maropitant | Dog | Prevention of cisplatin-induced emesis | 1 mg/kg (s.c.) | [7] |
| Rolapitant | Human | Prevention of CINV | 180 mg (oral) | [8] |
Note: ID50 is the dose that produces 50% inhibition of the response. Efficacy in humans is often reported as the percentage of patients with a complete response (no emesis and no use of rescue medication).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and comparison of results.
In Vitro Assays
1. Radioligand Binding Assay
This assay measures the affinity of a compound for the NK1 receptor by assessing its ability to displace a radiolabeled ligand.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Protocol:
-
Prepare cell membranes from CHO-NK1 cells.
-
Incubate cell membranes with a fixed concentration of [³H]-Substance P and varying concentrations of the test antagonist in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of antagonist that inhibits 50% of specific [³H]-Substance P binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
-
Cell Line: Human astrocytoma U373 MG cells or CHO cells expressing the human NK1 receptor.
-
Agonist: Substance P.
-
Fluorescent Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Protocol:
-
Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the NK1 receptor antagonist to the cells and incubate for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.
-
In Vivo Models
1. Gerbil Foot Tapping Model
This model assesses the central activity of NK1 receptor antagonists by measuring their ability to inhibit foot tapping behavior induced by a central injection of an NK1 agonist.
-
Animal Model: Male Mongolian gerbils.
-
Agonist: [Sar⁹, Met(O₂)¹¹]-Substance P (a potent NK1 receptor agonist).
-
Protocol:
-
Administer the NK1 receptor antagonist via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, administer the NK1 agonist intracerebroventricularly (i.c.v.).
-
Immediately place the gerbil in an observation cage.
-
Record the number of hind paw taps (B36270) over a defined period (e.g., 5 minutes).
-
Compare the number of taps in antagonist-treated animals to vehicle-treated controls to determine the percentage of inhibition.
-
Calculate the ID50 value.
-
2. Ferret Emesis Model
This model is a gold standard for evaluating the anti-emetic potential of drugs against chemotherapy-induced vomiting.
-
Animal Model: Male ferrets.
-
Emetogen: Cisplatin (B142131).
-
Protocol:
-
Administer the NK1 receptor antagonist via the desired route (e.g., intravenous, oral).
-
After a specified pretreatment time, administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.v.).
-
Observe the animals for a defined period (e.g., 4-8 hours for acute emesis, up to 72 hours for delayed emesis).
-
Record the number of retches and vomits.
-
Compare the emetic episodes in antagonist-treated animals to vehicle-treated controls to determine the percentage of protection.
-
Mandatory Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor by its endogenous ligand, Substance P.
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow for IVIVC of NK1 Receptor Antagonists
This diagram outlines a typical workflow for establishing the in vitro to in vivo correlation of NK1 receptor antagonists.
Caption: IVIVC Experimental Workflow.
References
- 1. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Rolapitant for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Approved Neurokinin-1 (NK1) Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV)[1][2][3]. By blocking the binding of substance P to the NK1 receptor, these agents effectively inhibit emetic signals in the brain[2][4]. This guide provides a side-by-side comparison of the safety profiles of several approved NK1 antagonists, including aprepitant (B1667566), fosaprepitant (B1673561), rolapitant (B1662417), and netupitant (B1678218) (as part of the fixed-dose combination NEPA), to assist researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in clinical trials for various NK1 antagonists. It is important to note that trial designs, patient populations, and chemotherapy regimens can vary, which may influence the reported frequencies.
| Adverse Event | Aprepitant/Fosaprepitant | Rolapitant | NEPA (Netupitant/Palonosetron) |
| Fatigue/Asthenia | ~13-18%[5] | ~3-5% | ~7.3% |
| Hiccups | ~4-11%[5][6] | ~4-5%[7] | ~4.7%[8] |
| Constipation | ~9-12%[5] | ~3-4% | ~3.6% |
| Headache | ~7-10%[5] | ~3-4% | ~3.6% |
| Diarrhea | ~8-11%[5] | ~2-3% | ~3.0% |
| Decreased Appetite | ~10%[5] | ~9% | ~2.5% |
| Neutropenia | Common[9] | ~7-9%[7] | ~1.4% |
| Dizziness | ~7% | ~6% | ~2.5% |
Note: Fosaprepitant is a prodrug of aprepitant and is expected to have a similar adverse event profile, with the addition of infusion-site reactions[2][5]. NEPA is a fixed combination of netupitant and palonosetron (B1662849); its adverse event profile reflects the combination.
Key Safety Considerations and Drug Interactions
Aprepitant/Fosaprepitant:
-
Aprepitant is a moderate inhibitor and inducer of the cytochrome P450 enzyme CYP3A4[10][11]. This can lead to significant drug-drug interactions. For instance, it can increase the plasma concentrations of co-administered CYP3A4 substrates, such as certain chemotherapeutic agents (e.g., ifosfamide) and dexamethasone, often requiring dose adjustments of the latter[10][12].
-
Severe adverse reactions are rare but can include Stevens-Johnson syndrome and anaphylactic reactions[2][13].
-
Infusion-site reactions have been reported with fosaprepitant[5][9].
Rolapitant:
-
Rolapitant is a moderate inhibitor of CYP2D6 and an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[7][14]. It is not an inhibitor or inducer of CYP3A4, which means no dose adjustment is required for dexamethasone[7].
-
Its long half-life of approximately 7 days means that its inhibitory effects on CYP2D6 can be prolonged[14][15].
-
Coadministration with the CYP2D6 substrate thioridazine (B1682328) is contraindicated due to the risk of QT prolongation[7][14].
Netupitant (in NEPA):
-
Netupitant is a moderate inhibitor of CYP3A4[16]. Similar to aprepitant, this necessitates a reduction in the dose of co-administered dexamethasone.
-
The fixed combination with palonosetron (a 5-HT3 receptor antagonist) simplifies CINV prophylaxis by targeting two different pathways in a single dose[8][17].
-
The most common adverse events associated with NEPA are headache and constipation[8].
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the evaluation of safety, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for assessing CYP450 inhibition.
Caption: NK1 receptor signaling pathway leading to emesis.
Caption: A generalized workflow for a CYP450 inhibition assay.
Experimental Protocols
CYP450 Inhibition Assay: The potential for drug-drug interactions via CYP450 enzyme inhibition is a critical safety assessment for NK1 antagonists. A common in vitro method involves the following steps:
-
Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source. A specific substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6) is selected.
-
Incubation: The microsomes are incubated with the chosen substrate and a range of concentrations of the NK1 antagonist (the potential inhibitor). The reaction is initiated by adding a cofactor, typically NADPH.
-
Reaction Termination: After a set incubation period, the reaction is stopped ("quenched"), usually by adding a cold organic solvent like acetonitrile.
-
Analysis: The samples are then analyzed, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the amount of metabolite formed from the substrate.
-
Data Interpretation: The rate of metabolite formation in the presence of the NK1 antagonist is compared to the rate in its absence (control). The concentration of the antagonist that causes 50% inhibition of enzyme activity (the IC₅₀ value) is then calculated. A low IC₅₀ value suggests a higher potential for in vivo drug interactions.
Receptor Binding Affinity Assay: To determine the selectivity and potency of an NK1 antagonist, receptor binding assays are performed.
-
Source of Receptor: Cell membranes expressing the human NK1 receptor are prepared.
-
Radioligand: A radiolabeled ligand that is known to bind to the NK1 receptor (e.g., radiolabeled Substance P) is used.
-
Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled NK1 antagonist.
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand (e.g., by filtration). The amount of radioactivity in the bound fraction is then measured using a scintillation counter.
-
Analysis: The antagonist will compete with the radioligand for binding to the NK1 receptor. By measuring the displacement of the radioligand at different antagonist concentrations, the binding affinity (Ki) of the antagonist for the receptor can be determined. Similar assays can be run for other receptors (e.g., NK2, NK3) to assess selectivity.
Conclusion
Approved NK1 receptor antagonists are generally well-tolerated and effective for the prevention of CINV[12]. Their safety profiles are broadly similar, with the most common adverse events including fatigue, hiccups, and constipation[18]. The primary distinguishing safety feature among these agents lies in their drug-drug interaction profiles, which are largely dictated by their effects on CYP450 enzymes[10][18]. Aprepitant and netupitant are moderate CYP3A4 inhibitors, requiring dose adjustments for some co-administered drugs, while rolapitant is a CYP2D6 inhibitor with a long half-life, but does not affect CYP3A4[7][11][16]. A thorough understanding of these differences is crucial for clinicians and researchers to ensure the safe and effective use of these important therapeutic agents.
References
- 1. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Safety, efficacy, and patient acceptability of single-dose fosaprepitant regimen for the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/pharmacodynamics, safety, and tolerability of fosaprepitant for the prevention of chemotherapy-induced nausea and vomiting in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 8. Efficacy and safety of NEPA, an oral combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy: a randomized dose-ranging pivotal study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Aprepitant: a substance P antagonist for chemotherapy induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Fosaprepitant (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 14. drugtopics.com [drugtopics.com]
- 15. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several key neurokinin-1 (NK1) receptor antagonists. The information presented is intended to assist researchers and drug development professionals in understanding the distinct characteristics of these compounds, thereby facilitating informed decisions in preclinical and clinical research.
Introduction to NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in various physiological processes, including emesis, pain, and inflammation. By targeting the NK1 receptor, these antagonists have proven effective in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This guide focuses on the comparative pharmacokinetics of prominent NK1 receptor antagonists, including aprepitant (B1667566), its intravenous prodrug fosaprepitant, rolapitant, netupitant, maropitant, and casopitant.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of selected NK1 receptor antagonists. These values have been compiled from various preclinical and clinical studies to provide a comparative overview. It is important to note that pharmacokinetic parameters can vary depending on the patient population, administered dose, and specific study conditions.
| Parameter | Aprepitant (Oral) | Fosaprepitant (IV) | Rolapitant (Oral) | Netupitant (Oral) | Maropitant (Oral) | Maropitant (SC) | Casopitant (Oral) |
| Bioavailability (%) | ~60-65%[1] | 100% (as aprepitant) | >90%[2] | >60%[3] | 24% (2 mg/kg), 37% (8 mg/kg)[4] | 91%[5] | Not explicitly stated |
| Tmax (hours) | ~4[6] | ~0.5 (for aprepitant conversion)[7] | ~4[2] | ~5[3] | 1.9 (2 mg/kg), 1.7 (8 mg/kg)[4] | 0.75[4] | Not explicitly stated |
| Half-life (t½) (hours) | 9-13[1] | 9-13 (as aprepitant)[7] | ~180[8] | ~88[3] | 5.46 (8 mg/kg), 4.03 (2 mg/kg)[4] | 7.75[4] | Not explicitly stated |
| Cmax (ng/mL) | 1500 (125 mg, Day 1)[6] | 3270 (115 mg)[6] | Not explicitly stated | 434-496 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Clearance (CL) | Not explicitly stated | Not explicitly stated | 0.96 L/h (apparent)[8] | 19.5-20.8 L/h | 970-533 mL/h/kg (IV)[4] | Not explicitly stated | Influenced by body weight |
| Volume of Distribution (Vd) | ~70 L | ~70 L (as aprepitant)[6] | 387 L (apparent) | 1656-2257 L | Not explicitly stated | Not explicitly stated | Influenced by body weight |
| Protein Binding (%) | >95[1] | >95 (as aprepitant)[6] | 99.8%[8] | >99% | >99% | >99% | Not explicitly stated |
| Primary Metabolism | CYP3A4, with minor contributions from CYP1A2 and CYP2C19[1] | Converted to aprepitant, then metabolized by CYP3A4[7] | CYP3A4[8] | CYP3A4, with minor contributions from CYP2D6 and CYP2C9[3] | Hepatic (CYP enzymes)[4] | Hepatic (CYP enzymes)[4] | CYP3A4 substrate and weak-to-moderate inhibitor |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. Below are detailed descriptions of typical experimental protocols for determining the oral bioavailability and intravenous pharmacokinetics of a drug in human subjects.
Protocol 1: Oral Bioavailability Study
Objective: To determine the rate and extent of absorption of an orally administered NK1 receptor antagonist.
Study Design:
-
Design: A single-dose, randomized, crossover or parallel group design is typically employed. A crossover design, where each subject receives both the test formulation and a reference standard (e.g., an intravenous solution) on separate occasions with a washout period in between, is preferred to minimize inter-subject variability.
-
Subjects: Healthy adult volunteers are usually recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Dosing: After an overnight fast, subjects receive a single oral dose of the NK1 receptor antagonist with a standardized volume of water.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug and/or its major metabolites in plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Bioavailability is calculated by comparing the AUC of the oral formulation to the AUC of an intravenous formulation.
Protocol 2: Intravenous Pharmacokinetic Study
Objective: To determine the distribution, metabolism, and excretion of an intravenously administered NK1 receptor antagonist.
Study Design:
-
Design: A single-dose, open-label study is commonly used.
-
Subjects: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.
-
Dosing: A single intravenous dose of the NK1 receptor antagonist is administered over a specified period (e.g., a 30-minute infusion).
-
Blood and Urine Sampling: Blood samples are collected at frequent intervals during and after the infusion to characterize the distribution and elimination phases. Urine is typically collected over a longer period (e.g., 24 or 48 hours) to determine the extent of renal excretion of the parent drug and its metabolites.
-
Sample Processing: Blood and urine samples are processed and stored in a similar manner to the oral bioavailability study.
-
Bioanalysis: Validated bioanalytical methods are used to quantify the drug and its metabolites in plasma and urine.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated upon the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various downstream cellular responses.
Experimental Workflow for a Comparative Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical study designed to compare the pharmacokinetic profiles of different NK1 receptor antagonists. The process begins with volunteer screening and progresses through drug administration, sample collection, bioanalysis, and finally, data analysis and interpretation.
References
- 1. pharmacokinetic of iv infusion | DOCX [slideshare.net]
- 2. partone.litfl.com [partone.litfl.com]
- 3. Effect of casopitant, a novel NK-1 receptor antagonist, on the pharmacokinetics and pharmacodynamics of steady-state warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 7. fda.gov [fda.gov]
- 8. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NK1 receptor antagonist 2
Essential Safety and Handling Guide for NK1 Receptor Antagonist 2
This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 579475-17-5). The guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Compound Identification and Properties
| Property | Value |
| Product Name | This compound |
| CAS Number | 579475-17-5[1] |
| Molecular Formula | C31H35F7N4O2[1] |
| Molecular Weight | 628.62 g/mol [1] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure risk. The following PPE is recommended for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Chemical safety goggles | Protects eyes from airborne particles and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Recommended when handling powder outside of a ventilated enclosure (e.g., fume hood). | Minimizes inhalation of fine powder particles. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended long-term storage is at -80°C for up to 6 months or -20°C for up to 1 month.[2] |
Emergency First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1] |
Disposal Plan
All waste materials should be handled as chemical waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in a designated, labeled container. |
| Contaminated Materials | All contaminated materials (e.g., gloves, weighing paper, pipette tips) should be collected in a sealed bag and disposed of as chemical waste. |
| Empty Containers | Rinse empty containers thoroughly before disposal or recycling, collecting the rinseate as chemical waste. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes and tips
-
Vortex mixer
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Weighing: Tare the analytical balance with a clean piece of weighing paper. Carefully weigh the desired amount of this compound powder.
-
Transfer: Gently transfer the weighed powder into a volumetric flask of the appropriate size.
-
Dissolution: Add a small amount of the chosen solvent to the flask. Gently swirl or vortex the flask until the powder is completely dissolved.
-
Dilution: Once dissolved, add the solvent to the flask up to the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into a clearly labeled storage vial and store at the recommended temperature.
Caption: Experimental workflow for preparing a stock solution.
Signaling Pathway Overview
NK1 receptor antagonists function by blocking the binding of Substance P to the neurokinin-1 (NK1) receptor.[3][4] This action is central to their therapeutic effects, particularly in preventing nausea and vomiting.[3][4][5]
Caption: Mechanism of action of an NK1 receptor antagonist.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
